4-Aminoquinazoline-7-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-aminoquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c10-8-6-2-1-5(9(11)14)3-7(6)12-4-13-8/h1-4H,(H2,11,14)(H2,10,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBUDRGWFJDYAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N)N=CN=C2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258650-92-8 | |
| Record name | 4-aminoquinazoline-7-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Aminoquinazoline 7 Carboxamide and Its Analogues
Strategies for Quinazoline (B50416) Core Construction
The formation of the bicyclic quinazoline scaffold is a critical step, and several synthetic routes have been developed to achieve this. These methods often start from readily available aniline (B41778) derivatives and employ various cyclization strategies.
A prevalent and classical approach to quinazolin-4(3H)-one synthesis involves the cyclocondensation of anthranilic acid or its derivatives with a one-carbon source. The Niementowski reaction, first described in 1895, involves heating anthranilic acid with an excess of formamide (B127407) to yield quinazolin-4(3H)-one. Modifications to this reaction, such as using microwave irradiation, can significantly improve yields and reduce reaction times.
The reaction can be generalized to a three-component system involving anthranilic acid, an amine, and an orthoester (or formic acid). This one-pot synthesis is often catalyzed by Brønsted acids or heteropolyacids. For instance, the use of Keggin-type heteropolyacids under microwave irradiation has been shown to be an efficient, solvent-free method for producing various 3-substituted quinazolin-4(3H)-ones. The choice of catalyst and reaction conditions can be tailored based on the specific substrates. Studies have shown that the reaction proceeds well with various substituents on the anthranilic acid, including halogens, methoxy (B1213986), and methyl groups.
Another variation involves the initial conversion of anthranilic acid derivatives into their corresponding urea (B33335) or thiourea (B124793) derivatives, which are then cyclized. For example, reacting anthranilic acids with potassium cyanate (B1221674) yields urea derivatives, which can be cyclized using a base like sodium hydroxide (B78521) in an aqueous medium, presenting an environmentally friendly approach.
Table 1: Examples of Cyclocondensation Reactions for Quinazolinone Synthesis
| Starting Materials | Reagents/Catalyst | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Anthranilic acid, Aniline, Orthoester | Keggin-type heteropolyacids | Microwave, Solvent-free | 3-Aryl-quinazolin-4(3H)-ones | ~80% | |
| Anthranilic acid, Formamide | None | Heating (120 °C) | Quinazolin-4(3H)-one | Quantitative | |
| Anthranilic acid | Formamide | Heating (130-135 °C, 2h) | Quinazolin-4(3H)-one | 72% | |
| Anthranilic acid derivatives | Potassium cyanate, then NaOH | Water, Room Temperature | Quinazoline-2,4(1H,3H)-diones | Near-quantitative | |
| Substituted anthranilic acids, 2-Cyanopyrimidine | In situ generated imino ether | N/A | 2-(Pyrimidin-2-yl)quinazolin-4(3H)-ones | N/A |
Annulation reactions provide an alternative and powerful strategy for constructing the quinazoline core, often from ortho-unfunctionalized anilines. These methods frequently employ transition-metal catalysis to facilitate C-N and C-C bond formation in a cascade or tandem sequence.
One such approach involves the copper-catalyzed reaction of amidines with solvents like DMSO or DMF, which serve as both a reactant and a solvent. This process proceeds through the oxidative amination of N-H bonds and methyl C(sp³)–H bonds, followed by an intramolecular C-C bond formation to yield the quinazoline ring. This method is attractive due to the ready availability of amidine substrates, which can be prepared from anilines and nitriles.
Cobalt-catalyzed dehydrogenative annulation of 2-aminoaryl alcohols with nitriles also affords quinazolines under mild, ligand-free conditions. The electronic properties of the substituents on the nitrile play a role, with electron-donating groups like methyl and methoxy leading to smoother reactions compared to electron-withdrawing nitro groups.
Another innovative strategy is the [4+2] annulation based on 2-azidobenzaldehydes. These versatile starting materials can undergo sequential condensation and cyclization reactions to form various heterocyclic rings, including quinazolines. For instance, intramolecular aza-Wittig reactions of intermediates derived from 2-azidobenzaldehydes have been used to synthesize 2,3-substituted quinolines, a strategy adaptable to quinazoline synthesis.
Table 2: Examples of Annulation Reactions for Quinazoline Synthesis
| Substrates | Catalyst/Reagents | Reaction Type | Key Features | Yields | Reference |
|---|---|---|---|---|---|
| Amidines, DMSO | Cu(OTf)₂ | Oxidative Annulation | Uses common solvents as reactants | 52–93% | |
| 2-Aminoaryl alcohols, Nitriles | Cobalt (ligand-free) | Dehydrogenative Annulation | Mild conditions; sensitive to nitrile electronics | Good | |
| Diaryliodonium salts, Nitriles | Cu(OTf)₂ | [2+2+2] Cascade Annulation | One-pot synthesis of 2,4-diaryl quinazolines | 52–90% | |
| Isatins, Trifluoroacetimidoyl chlorides | FeCl₃ | Cascade Coupling/Annulation | Provides 2-(trifluoromethyl)quinazolin-4(3H)-ones | Very good |
One-pot multicomponent reactions (MCRs) are highly efficient for building molecular complexity in a single step, reducing waste, time, and purification efforts. Several MCRs have been developed for the synthesis of quinazoline and its derivatives.
A three-component reaction involving an anthranilic acid, an amine, and an orthoester is a common MCR for producing 3-substituted quinazolin-4(3H)-ones. Similarly, a three-component annulation of benzaldehyde, benzylamine, and anilines can be used to synthesize quinazoline derivatives. The electronic nature of substituents on the aniline can influence the reaction's success, with electron-donating groups being better tolerated than electron-withdrawing ones.
The Mannich reaction, a classic MCR, can be employed for the synthesis of tetrahydroquinoline derivatives, which are structurally related to quinazolines. This reaction involves the nucleophilic addition of an amine to a carbonyl group, followed by dehydration to a Schiff base, which then reacts with a compound containing an acidic proton. Such strategies highlight the power of MCRs in rapidly generating libraries of heterocyclic compounds from simple starting materials.
Table 3: Examples of One-Pot Multicomponent Reactions for Quinazoline Derivatives
| Components | Catalyst/Conditions | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Anthranilic acid, Amine, Orthoester | Brønsted Acidic ionic liquid | 3-Substituted quinazolin-4(3H)-ones | Room temp, solvent-free, excellent yields |
Regioselective Introduction of Functional Groups
Installation of the C-4 Amino Group
Reductive Amination Strategies
Reductive amination is a powerful method for forming amines from carbonyl compounds. libretexts.org In the context of quinazoline synthesis, this strategy could theoretically be applied to a quinazolin-4(3H)-one precursor to install the C-4 amino group. The general process occurs in two main stages: the reaction of the carbonyl group with an amine source, such as ammonia (B1221849), to form an imine or iminium ion intermediate, followed by the reduction of this intermediate to the corresponding amine. libretexts.orgyoutube.com
A one-pot procedure is often employed, where the carbonyl compound, amine, and a selective reducing agent are combined. youtube.com A suitable reducing agent must be capable of reducing the iminium ion intermediate without significantly reducing the initial carbonyl group. youtube.com Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this purpose, as it is less reactive towards ketones and aldehydes at neutral or slightly acidic pH but readily reduces the more electrophilic protonated imine. youtube.comnih.gov
While this method is a cornerstone of amine synthesis, its application for the direct conversion of a pre-formed quinazolin-4(3H)-one to a 4-aminoquinazoline is less commonly documented in comparison to other methods like the displacement of a 4-chloro substituent. An alternative approach involves the direct amination of quinazolin-4(3H)-ones through C-OH bond activation using reagents like 4-toluenesulfonyl chloride, which avoids the reduction step entirely. organic-chemistry.org
Formation of the C-7 Carboxamide Moiety
The introduction of the carboxamide group at the C-7 position is a critical step in the synthesis of the target compound. This is typically achieved either by forming an amide bond from a carboxylic acid precursor or by transforming a nitrile group.
A common and direct route to the C-7 carboxamide involves the amidation of a 4-aminoquinazoline-7-carboxylic acid intermediate. uni.lu This transformation requires the activation of the carboxylic acid to facilitate nucleophilic attack by an amine.
Two prevalent methods for this activation are:
Formation of an Acid Chloride: The carboxylic acid can be converted to a highly reactive acyl chloride intermediate by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. dergipark.org.tr This intermediate readily reacts with ammonia or a primary/secondary amine to form the desired carboxamide. dergipark.org.tr
Use of Coupling Agents: Peptide coupling agents are widely used to facilitate amide bond formation under milder conditions. Reagents like 1,1'-Carbonyldiimidazole (CDI) activate the carboxylic acid by forming an acylimidazolide intermediate, which then reacts with an amine. Other common coupling agents include carbodiimides (e.g., DCC, EDC) and phosphonium (B103445) salts (e.g., BOP, PyBOP).
A general procedure for the amidation of a quinazoline-7-carboxylic acid involves dissolving the acid, adding a coupling agent like CDI, and then introducing the amine source. nih.gov
Table 1: Reagents for Amidation of Quinazoline Carboxylic Acids
| Activation Strategy | Reagent(s) | Amine Source | Description |
|---|---|---|---|
| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Ammonia, Primary/Secondary Amines | Converts the carboxylic acid to a highly reactive acyl chloride, which subsequently reacts with the amine. dergipark.org.tr |
An alternative pathway begins with a 7-cyano-4-aminoquinazoline precursor. The nitrile group can be converted to the target carboxamide through hydrolysis. The conditions of the hydrolysis determine the final product.
Partial Hydrolysis: Under carefully controlled acidic or basic conditions, it is possible to partially hydrolyze the nitrile to a primary amide.
Complete Hydrolysis: More commonly, harsh acidic or basic hydrolysis will convert the nitrile group all the way to a carboxylic acid. This carboxylic acid would then need to be converted to the amide in a subsequent step, as described in section 2.2.2.1. For example, heating a nitrile under reflux with a dilute acid like hydrochloric acid typically yields the carboxylic acid and an ammonium (B1175870) salt. Similarly, refluxing with an alkali solution like sodium hydroxide produces the carboxylate salt and ammonia gas.
This two-step sequence of nitrile hydrolysis followed by amidation provides a versatile route if the 7-cyanoquinazoline is a more accessible starting material.
Derivatization Strategies for Analogues
The 4-aminoquinazoline-7-carboxamide scaffold can be modified at several positions to generate a library of analogues for structure-activity relationship (SAR) studies. Key derivatization points include the exocyclic amino group and various positions on the quinazoline core.
Modification of the C-4 amino group can be achieved through alkylation or acylation.
N-Alkylation: Direct alkylation of the primary 4-amino group with alkyl halides is possible but can be challenging. A significant drawback is the potential for overalkylation, where the initially formed secondary amine reacts further to produce a tertiary amine and even a quaternary ammonium salt, leading to a mixture of products. libretexts.org
N-Acylation: The 4-amino group can be more cleanly derivatized via acylation using acyl chlorides or anhydrides in the presence of a base to yield the corresponding N-acylaminoquinazolines.
Synthetic Equivalents: A more controlled and widely used method to obtain N-substituted-4-aminoquinazoline analogues is to start with a 4-chloroquinazoline (B184009) intermediate. The chloro group is an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions. Reacting the 4-chloroquinazoline with a diverse range of primary or secondary amines allows for the efficient and specific introduction of a substituted amino group at the C-4 position. nih.govsemanticscholar.org This method is often preferred over direct alkylation due to its high yields and predictability. semanticscholar.org Microwave-assisted conditions can significantly accelerate these reactions. nih.gov
Introducing substituents onto the benzo portion of the quinazoline ring is crucial for modulating the pharmacological properties of the molecule. nih.gov These substitutions are typically installed either by building the ring from an already substituted precursor or by functionalizing the pre-formed quinazoline core.
Synthesis from Substituted Precursors: A powerful "bottom-up" approach involves starting with a substituted anthranilic acid or anthranilamide. For example, to create a 6-substituted quinazoline, one would begin with a 5-substituted anthranilic acid. nih.gov This precursor is then cyclized to form the quinazoline ring, carrying the substituent into the final structure. This method ensures unambiguous placement of the substituent. nih.gov
Late-Stage Functionalization: Alternatively, substituents can be introduced onto the fully formed quinazoline ring system, often via a halogenated intermediate. Halogen atoms (e.g., -Br, -I) at positions C-6, C-7, or C-8 serve as versatile handles for modern cross-coupling reactions.
Palladium-catalyzed reactions like Suzuki (with boronic acids), Heck (with alkenes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines) are commonly employed to form new carbon-carbon and carbon-heteroatom bonds. This strategy has been used to generate biaryl and alkylaryl substituents on related quinoline (B57606) scaffolds. nih.gov
C-2 Position: The C-2 position can also be readily functionalized. For instance, starting from a quinazolin-4-one, treatment with phosphorus oxychloride (POCl₃) can generate a 2,4-dichloroquinazoline. The two chlorine atoms exhibit different reactivities, with the C-4 chlorine being more susceptible to nucleophilic displacement. This allows for sequential reactions, first at C-4 with an amine, followed by a different nucleophilic substitution or a cross-coupling reaction at C-2. nih.govnih.gov
Table 2: Strategies for Substitution on the Quinazoline Core
| Position(s) | Strategy | Description |
|---|---|---|
| C-5, C-6, C-8 | Synthesis from Substituted Precursors | Utilizes appropriately substituted anthranilic acid derivatives to construct the quinazoline ring, ensuring specific placement of the substituent. nih.gov |
| C-6, C-8 | Late-Stage Functionalization | Introduction of a halogen (e.g., Iodo, Bromo) onto the quinazoline ring, followed by metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to install diverse groups. semanticscholar.orgnih.gov |
Modifications of the Carboxamide Functionality (e.g., primary, secondary, tertiary amides)
The carboxamide group at the C7 position of the quinazoline ring is a critical site for structural modification, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity. The synthesis of primary, secondary, and tertiary amides is typically achieved by activating the corresponding carboxylic acid and then reacting it with an appropriate amine.
In a notable study, a series of quinazolinone-7-carboxamide derivatives were synthesized to explore their potential as soluble epoxide hydrolase (sEH) inhibitors. nih.govacs.org The synthesis commenced with the conversion of a 7-carboxyquinazolinone intermediate. This acid derivative was activated, and subsequent reaction with various amines yielded a library of 7-carboxamide analogues. nih.gov This approach allowed for the systematic investigation of structure-activity relationships (SAR), revealing that the nature of the amide substituent significantly influences inhibitory potency. For instance, the introduction of a neopentyl group at the amide nitrogen resulted in a potent sEH inhibitor, whereas smaller alkyl groups like isopropyl or isobutyl were less effective. nih.govacs.org
The general synthetic strategy involves the following steps:
Activation of the Carboxylic Acid: The 7-carboxyquinazoline precursor is treated with a coupling agent to form a more reactive intermediate.
Amide Bond Formation: The activated species is then reacted with a primary or secondary amine to furnish the desired secondary or tertiary amide, respectively. For primary amides, ammonia or an equivalent reagent is used.
A variety of amines can be employed in this reaction, leading to a diverse set of carboxamide derivatives. This versatility is crucial for optimizing the pharmacological profile of the lead compounds.
Table 1: Synthesis of Quinazolinone-7-carboxamide Analogues
| Starting Material | Reagents and Conditions | Product |
| Quinazolinone-7-carboxylic acid | 1. CDI, anhydrous dioxane, reflux; 2. Amine derivative, reflux | Quinazolinone-7-carboxamide analogue |
| 2-((2-Chlorobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid | 1. CDI, anhydrous dioxane, reflux; 2. Neopentylamine, reflux | 2-((2-Chlorobenzyl)thio)-N-neopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide |
| 2-((2-Cyanobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid | 1. CDI, anhydrous dioxane, reflux; 2. Neopentylamine, reflux | 2-((2-Cyanobenzyl)thio)-N-neopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide |
This table is based on synthetic methods described in the literature for analogous compounds. nih.gov
Green Chemistry Principles in Quinazoline Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinazoline derivatives to minimize environmental impact and enhance sustainability. nih.govyoutube.com This involves the use of environmentally benign solvents, catalysts, and energy sources. nih.gov
A significant advancement in green quinazoline synthesis is the development of solvent-free and microwave-assisted protocols. frontiersin.orgnih.gov These methods often lead to shorter reaction times, higher yields, and simpler work-up procedures compared to conventional heating methods. frontiersin.orgresearchgate.net
Microwave irradiation has emerged as a powerful tool in organic synthesis, and its application to quinazoline synthesis has been extensively reviewed. frontiersin.orgnih.gov For example, a catalyst- and solvent-free synthesis of quinazoline derivatives has been reported using microwave heating, which offers an eco-friendly alternative by eliminating the need for organic solvents. nih.gov In one approach, 2-aminoarylketones, aldehydes, and ammonium acetate (B1210297) were reacted under solvent-free microwave conditions to afford quinazolines in good to excellent yields. nih.gov
Another green approach involves the use of a low melting mixture of maltose–dimethylurea (DMU)–NH4Cl as a biodegradable and effective reaction medium for the catalyst-free synthesis of quinazoline derivatives. rsc.org This one-pot, three-component reaction of 2-aminoaryl ketones, aldehydes, and ammonium acetate under aerobic conditions provides high yields of the corresponding quinazolines. rsc.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Quinazoline Synthesis
| Method | Reaction Time | Yield | Solvent |
| Conventional Heating | 3-6 hours | 48-89% | Various organic solvents |
| Microwave Irradiation | 10-20 minutes | 66-97% | Solvent-free or green solvents |
Data compiled from various studies on quinazolinone synthesis. researchgate.net
The development of efficient and reusable catalysts is a cornerstone of green chemistry. acs.org In quinazoline synthesis, various catalysts have been explored to enhance sustainability.
Recent research has focused on the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused. For instance, a magnetically recoverable palladium catalyst has been developed for the synthesis of quinazolinones in an eco-friendly PEG/water solvent system. frontiersin.org This catalyst demonstrated robust activity, high product yields (82-98%), and could be reused for at least five cycles with minimal loss of activity. frontiersin.org
Transition-metal-catalyzed synthesis of quinazolines has also seen significant progress, with a focus on using earth-abundant and less toxic metals. nih.gov For example, manganese oxide octahedral molecular sieves (OMS-2) have been used as heterogeneous catalysts for the oxidative synthesis of quinazolines. nih.gov Iron-catalyzed C–N coupling in aqueous media under microwave irradiation represents another green and efficient method for quinazolinone synthesis. rsc.org
Furthermore, catalyst-free systems are being developed. A four-component reaction of anilines, aromatic aldehydes, and ammonium iodide under metal-free conditions has been described for the facile construction of substituted quinazolines. rsc.org Visible light-driven photocatalysis using curcumin-sensitized titanium dioxide has also been explored as a sustainable method for quinazoline synthesis. nih.gov
Solid-Phase Organic Synthesis (SPOS) Applications
Solid-phase organic synthesis (SPOS) has become a valuable tool in medicinal chemistry for the rapid generation of compound libraries. While specific examples for this compound are not extensively detailed in the provided context, the principles of SPOS are applicable to the synthesis of quinazoline derivatives.
In a typical SPOS approach for quinazolines, a suitable building block, often an anthranilic acid derivative, is attached to a solid support (resin). The quinazoline core is then constructed on the resin through a series of sequential reactions. The final product is cleaved from the resin in the last step. This methodology allows for the use of excess reagents to drive reactions to completion, and purification is simplified to washing the resin.
The application of SPOS would be particularly advantageous for creating a diverse library of this compound analogues by varying the building blocks at different positions of the quinazoline scaffold, including the carboxamide functionality.
Advanced Spectroscopic and Structural Elucidation of 4 Aminoquinazoline 7 Carboxamide Systems
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. For 4-aminoquinazoline-7-carboxamide systems, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for comprehensive characterization.
One-dimensional NMR, specifically proton (¹H) and carbon-13 (¹³C) NMR, is crucial for defining the basic backbone structure of quinazoline (B50416) derivatives.
¹H NMR spectra reveal the chemical environment of protons within the molecule. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) provide information about the connectivity of adjacent protons. For instance, in quinazoline-based compounds, distinct signals can be observed for aromatic protons on the quinazoline ring and protons associated with substituent groups.
Below is a hypothetical data table illustrating the kind of information that would be obtained from ¹H and ¹³C NMR spectra for this compound, based on general principles and data for similar structures.
Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) |
| H2 | ~8.5 (s) | C2: ~155 |
| H5 | ~7.8 (d) | C4: ~160 |
| H6 | ~7.5 (d) | C4a: ~120 |
| H8 | ~8.2 (s) | C5: ~128 |
| NH₂ | ~7.0 (br s) | C6: ~125 |
| CONH₂ | ~7.9, 7.5 (br s) | C7: ~140 |
| C8: ~115 | ||
| C8a: ~150 | ||
| C=O: ~168 | ||
| Note: This table is for illustrative purposes only. Actual chemical shifts may vary depending on the solvent and experimental conditions. |
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning ¹H and ¹³C signals and elucidating the connectivity and spatial relationships between atoms. slideshare.net
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It helps to establish the sequence of protons in a spin system, such as those on the quinazoline ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. sdsu.edu This is a powerful tool for assigning carbon signals based on the assignments of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of a molecule. For example, it can confirm the position of the carboxamide group on the quinazoline ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is crucial for determining the stereochemistry and conformation of molecules.
The combined application of these 2D NMR techniques provides a comprehensive picture of the molecular structure of this compound systems. researchgate.netresearchgate.net
While solution-state NMR is used for dissolved samples, solid-state NMR (ssNMR) provides valuable information about the structure and properties of materials in their solid form. This is particularly important for studying polymorphism—the ability of a compound to exist in multiple crystalline forms—and for characterizing amorphous solid dispersions. Different polymorphs can have distinct physical properties, and ssNMR can be used to identify and differentiate between them. Similarly, ssNMR can be used to investigate the molecular-level interactions between a drug and a polymer in an amorphous solid dispersion.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. nih.gov
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. thermofisher.com This accuracy allows for the determination of the elemental formula of a molecule, as the measured mass can be matched to a unique combination of atoms. For this compound (C₉H₈N₄O), the expected monoisotopic mass is 188.0698. biosynth.com HRMS can confirm this mass with high precision, typically within a few parts per million (ppm), providing strong evidence for the compound's identity.
Predicted Collision Cross Section Data for 4-Aminoquinazoline-7-carboxylic acid (a related compound) uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 190.06111 | 137.6 |
| [M+Na]⁺ | 212.04305 | 147.0 |
| [M-H]⁻ | 188.04655 | 138.3 |
| [M+NH₄]⁺ | 207.08765 | 154.5 |
| Data for the closely related 4-aminoquinazoline-7-carboxylic acid illustrates the type of information obtainable. uni.lu |
In addition to providing accurate mass, mass spectrometry can be used to fragment the molecule of interest. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. By analyzing the masses of the fragment ions, it is possible to deduce the connectivity of the atoms and confirm the proposed structure. For this compound, fragmentation would likely involve the loss of the carboxamide group and cleavage of the quinazoline ring, providing further evidence for the compound's structure.
X-ray Crystallography
X-ray crystallography stands as the gold standard for determining the precise atomic arrangement within a crystalline solid. This technique offers unambiguous proof of a molecule's structure and conformation.
Single Crystal X-ray Diffraction for Definitive Structure Determination
Single crystal X-ray diffraction provides the most definitive structural information for a compound. By irradiating a single, high-quality crystal with an X-ray beam, a diffraction pattern is generated. The analysis of this pattern allows for the calculation of electron density maps, from which the exact position of each atom in the crystal lattice can be determined. This yields precise bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry.
For the quinazoline scaffold, this technique has been used to confirm the structure of various derivatives. For instance, the structures of 4-aminoquinazoline derivatives have been successfully confirmed by single-crystal X-ray diffraction. researchgate.net In one study, the crystal structures of two novel 4-arylaminoquinazoline derivatives were determined, revealing detailed information about their molecular geometry. tandfonline.com For example, compound 4a (C₁₉H₁₉N₃O₃) was found to be monoclinic, while compound 4h (C₂₁H₂₂N₄O₄) was also monoclinic, with specific cell parameters determined for each. tandfonline.com Similarly, the structures of 6-nitroquinazolin-4(3H)-one and 6-aminoquinazolin-4(3H)-one have been elucidated, showing how molecules form hydrogen-bonded dimers in the crystal lattice. nih.gov Although specific crystallographic data for the parent this compound is not widely published, the data from closely related analogs provide a clear blueprint for the expected structural features and intermolecular interactions, such as hydrogen bonding involving the amino and carboxamide groups.
Table 1: Representative Crystallographic Data for Substituted Quinazoline Derivatives
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref |
|---|---|---|---|---|---|---|---|---|---|---|
| Compound 8b | C₂₄H₂₈N₄O₅ | Triclinic | P-1 | 0.8868 | 1.0239 | 1.4515 | 71.02 | 82.42 | 71.78 | sioc-journal.cn |
| Compound 4a | C₁₉H₁₉N₃O₃ | Monoclinic | - | 10.1213 | 16.0054 | 10.5629 | - | - | - | tandfonline.com |
| Compound 4h | C₂₁H₂₂N₄O₄ | Monoclinic | - | 13.2448 | 16.3553 | 9.0453 | - | - | - | tandfonline.com |
Note: This table presents data from related quinazoline structures to illustrate the type of information obtained from single crystal X-ray diffraction.
Co-crystallization Studies with Biological Macromolecules for Ligand-Target Complex Analysis
To understand how a molecule like this compound interacts with its biological targets, co-crystallization with macromolecules such as proteins is employed. This involves forming a crystal of the target protein while it is bound to the ligand. Subsequent X-ray diffraction analysis reveals the three-dimensional structure of the complex, detailing the specific interactions between the ligand and the protein's active site.
This approach is crucial in structure-based drug design. For example, a study on 6-chloro-4-aminoquinazoline-2-carboxamide derivatives, which are structurally related to the title compound, utilized this method. acs.org The co-crystal structure of a derivative (compound 10a ) with its target, p21-activated kinase 4 (PAK4), was determined at a resolution of 2.65 Å. acs.org This analysis provided critical insights into the binding mode, showing how the quinazoline core fits into the ATP-binding pocket and which amino acid residues it interacts with. acs.org Specifically, the structure revealed that the PAK4 enzyme adopts an active "DFG-in" conformation when bound to the inhibitor. acs.org Such studies are invaluable for optimizing inhibitor selectivity and potency by guiding the rational design of new analogs with improved binding characteristics. acs.org
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful non-destructive technique for identifying functional groups and probing molecular structure. These methods measure the vibrational frequencies of chemical bonds within a molecule, which are unique and act as a molecular "fingerprint". nih.gov
In the context of this compound, FTIR and Raman spectra would provide characteristic signals for the key functional groups:
N-H Stretching: The amino group (NH₂) would exhibit characteristic stretching vibrations. A red shift (a shift to lower wavenumber) in the N-H stretching frequency can indicate the weakening of the N-H bond, often due to hydrogen bonding. researchgate.net
C=O Stretching: The carboxamide group (-CONH₂) has a strong carbonyl (C=O) stretching absorption. The position of this band is sensitive to the molecular environment and hydrogen bonding.
Quinazoline Ring Vibrations: The quinazoline ring itself has a series of characteristic absorption bands arising from C=C and C=N stretching vibrations, as well as ring breathing modes and C-H bending vibrations. nih.gov
Studies on various quinazoline derivatives have established the expected spectral regions for these vibrations. Quinazolines typically show strong IR absorption bands between 1635–1610 cm⁻¹, 1580–1565 cm⁻¹, and 1520–1475 cm⁻¹, which originate from the aromatic ring vibrations. nih.gov C-H in-plane and out-of-plane deformation vibrations are also observed at lower frequencies. nih.gov Comparing experimental spectra with those calculated using computational methods like Density Functional Theory (DFT) can aid in the precise assignment of vibrational modes. researchgate.netnih.gov Changes in these vibrational frequencies upon interaction with other molecules can provide evidence of intermolecular forces, such as the formation of hydrogen bonds.
Table 2: General Vibrational Frequencies for Quinazoline Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Ref |
|---|---|---|---|---|
| N-H (Amino) | Stretching | 3400-3200 | FTIR/Raman | researchgate.net |
| C=O (Amide) | Stretching | 1680-1630 | FTIR/Raman | researchgate.net |
| C=N/C=C (Ring) | Stretching | 1635-1475 | FTIR/Raman | nih.gov |
| C-H (Aromatic) | Bending | 1290-700 | FTIR/Raman | nih.gov |
Note: The exact positions of the peaks for this compound may vary.
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Conformational Studies
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specialized methods used to study chiral molecules—molecules that are non-superimposable on their mirror images. CD measures the differential absorption of left and right circularly polarized light, while ORD measures the variation of optical rotation with the wavelength of light. wikipedia.orglibretexts.org
The parent compound, this compound, is an achiral molecule. It does not have a stereocenter and is superimposable on its mirror image. Therefore, in an achiral solvent, it will not exhibit a CD or ORD signal.
These techniques would become relevant only under specific circumstances:
Chiral Derivatization: If this compound were to be chemically modified with a chiral auxiliary or used to synthesize a new chiral derivative, CD and ORD could be used to assess the enantiomeric purity and determine the absolute configuration of the new compound.
Interaction with Chiral Macromolecules: When an achiral molecule like this compound binds to a chiral macromolecule, such as a protein or DNA, it can give rise to an "induced" CD signal. slideshare.net This induced CD can provide valuable information about the binding event and the conformation of the small molecule within the chiral binding site of the macromolecule.
Chiral Environment: Dissolving the compound in a chiral solvent could potentially induce a weak chiroptical response.
Computational Chemistry and Molecular Modeling Approaches for 4 Aminoquinazoline 7 Carboxamide Systems
Quantum Chemical Calculations (DFT, ab initio)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal for understanding the intrinsic properties of a molecule. nih.gov These methods are used to establish relationships between the structural features of quinazoline (B50416) derivatives and their biological activity. nih.gov
Electronic Structure, Molecular Orbitals, and Reactivity Analysis
The electronic landscape of a molecule governs its reactivity and interaction with biological macromolecules. Quantum chemical calculations are employed to determine various electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in this analysis. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity.
For quinazoline derivatives, DFT methods like B3LYP/6–31 + G(d, p) have been used to analyze thermodynamic stability. nih.gov Computational packages can calculate a wide array of parameters, including topological, physicochemical, and electronic descriptors, which are then used in Quantitative Structure-Activity Relationship (QSAR) studies to build mathematical models that correlate these features with cytotoxic activity. nih.gov This approach helps in understanding how the quinazoline moiety can be modified to enhance its therapeutic potential. nih.gov
Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis, IR)
Quantum chemical calculations can predict various spectroscopic parameters, offering a way to corroborate experimental findings or to provide data when experimental results are unavailable. Theoretical calculations can generate predicted ¹H-NMR and ¹³C-NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. While experimental characterization of synthesized quinazoline derivatives is standard practice using techniques like ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS) nih.govekb.egnih.gov, theoretical predictions serve as a valuable complementary tool. For instance, theoretical IR spectra can help in assigning vibrational modes observed experimentally, while calculated NMR shifts can aid in the structural elucidation of complex derivatives.
Conformational Analysis and Energy Landscapes
A molecule's biological activity is intrinsically linked to its three-dimensional conformation. Conformational analysis is a critical computational step performed to identify the low-energy, stable conformations of a molecule that are most likely to be biologically relevant. By mapping the potential energy surface, researchers can understand the flexibility of the 4-aminoquinazoline-7-carboxamide scaffold and its derivatives. This analysis is a crucial prerequisite for molecular docking studies, as it ensures that the ligand conformation used for predicting binding modes is energetically favorable.
Molecular Docking and Ligand-Protein Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. nih.gov It is widely used to understand the binding modes of quinazoline derivatives and to design novel potent inhibitors. nih.gov This method is instrumental in structure-based drug design (SBDD) for optimizing inhibitor selectivity and potency. acs.org
Binding Mode Prediction with Target Proteins (e.g., Kinases, Enzymes)
The quinazoline scaffold is a well-established framework for inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. researchgate.net Molecular docking studies have successfully predicted the binding of 4-aminoquinazoline derivatives to the ATP-binding site of numerous kinases and other enzymes.
Key protein targets for quinazoline-based inhibitors include:
Epidermal Growth Factor Receptor (EGFR) nih.govnih.govekb.egnih.gov
Cyclin-Dependent Kinase-2 (CDK2) ekb.eg
p21-Activated Kinase 4 (PAK4) acs.org
Focal Adhesion Kinase (FAK) and Polo-like Kinase 1 (PLK1) nih.gov
Soluble Epoxide Hydrolase (sEH) nih.gov
Phosphodiesterase 7 (PDE7) semanticscholar.orgnih.gov
Bacterial DNA Gyrase scilit.com
In many kinase-inhibitor complexes, the quinazoline core orients within the ATP-binding cleft, situated between the N- and C-lobes of the kinase domain. acs.org For example, docking studies of a 4-aminoquinazoline derivative in PAK4 showed the inhibitor's imidazole (B134444) ring aligning in the hinge region. acs.org Similarly, simulations have been performed to determine the likely binding conformation of quinazoline derivatives within the active sites of FAK and PLK1. nih.gov
Identification of Key Intermolecular Interactions (Hydrogen Bonding, Hydrophobic, Pi-Stacking)
The stability of a ligand-protein complex is determined by a network of intermolecular interactions. Docking and subsequent molecular dynamics (MD) simulations are used to identify these crucial interactions.
Hydrogen Bonding: This is a dominant interaction for quinazoline inhibitors. The 4-amino group and nitrogen atoms in the quinazoline ring are common hydrogen bond donors and acceptors. A classic interaction pattern involves the formation of one or more hydrogen bonds with the "hinge region" of the kinase, which connects the N- and C-lobes. For instance, derivatives have been shown to form donor-acceptor hydrogen bonds with the backbone of residues like Leu398 in PAK4 and Gln413 in PDE7A. acs.orgnih.gov
Hydrophobic Interactions: Hydrophobic pockets within the active site provide significant binding contributions. Substituents on the quinazoline core are often designed to fit into these pockets. The cyclopropyl (B3062369) moiety of one inhibitor, for example, makes effective hydrophobic contact with the gatekeeper residue Met395 and Val335 in PAK4. acs.org
Pi-Stacking and Van der Waals Interactions: The aromatic nature of the quinazoline ring facilitates π-π stacking interactions with aromatic residues like phenylalanine in the active site. semanticscholar.org Van der Waals forces also contribute significantly to binding, as seen with the 6-chloro group of a PAK4 inhibitor interacting with Phe397 and Ile327. acs.org
Charge-Assisted Interactions: In some cases, charged groups on the inhibitor can form strong electrostatic interactions or salt bridges with charged residues in the protein, such as the interaction between a piperazine (B1678402) ring on an inhibitor and the negatively charged Asp458 residue in PAK4. acs.org
These detailed interaction profiles, often visualized and analyzed over time using MD simulations, are critical for explaining the structure-activity relationships (SAR) of these compounds and for rationally designing next-generation inhibitors with improved affinity and selectivity. nih.gov
Research Findings on Quinazoline Derivatives
| Compound Type | Target Protein(s) | Computational Method(s) | Key Findings/Interactions | Source |
|---|---|---|---|---|
| 6-Chloro-4-aminoquinazoline-2-carboxamide derivative | PAK4 | Molecular Docking, X-ray Crystallography | H-bonds with hinge region (Glu396, Leu398); Hydrophobic interactions with gatekeeper Met395; Charge-assisted H-bond with Asp458. | acs.org |
| Quinazoline-4(3H)-one-7-carboxamide derivative | sEH | Molecular Docking, MD Simulation | Stabilizing H-bonding interactions between the amide moiety and the catalytic triad (B1167595) (Tyr383, Asp335). | nih.gov |
| 4-Amino quinazoline derivative | EGFR, CDK2 | Molecular Docking | Prediction of binding mode within the ATP binding site of the enzymes. | ekb.eg |
| Quinazoline-4(3H)-one derivative | EGFR | Molecular Docking, MD Simulation, DFT | H-bonds and other key interactions with active site residues; DFT used for stability analysis. | nih.gov |
| Substituted 4-hydrazinoquinazoline | PDE7A | Molecular Docking, MD Simulation | Interactions with Gln413 and Phe416 via hydrogen bonds and π-π stacking. | semanticscholar.orgnih.gov |
| Quinazoline derivative | FAK, PLK1 | Molecular Docking | Determination of probable binding conformation within the active sites. | nih.gov |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations offer a powerful approach to understanding the behavior of this compound systems at an atomic level over time. By simulating the movements and interactions of atoms, MD can elucidate the stability of ligand-protein complexes and provide a dynamic picture of the binding process.
MD simulations are crucial for assessing the stability of a ligand once it has bound to its protein target. In studies involving quinazoline derivatives, MD simulations have been employed to explore the binding interactions with targets such as soluble Epoxide Hydrolase (sEH) and p21-Activated Kinase 4 (PAK4). acs.orgnih.gov For instance, 200-nanosecond MD simulations of quinazolinone-7-carboxamide derivatives complexed with sEH were used to investigate the predicted binding interactions and stability. nih.gov
The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. A stable RMSD trajectory suggests that the ligand remains securely in the binding pocket. nih.gov Furthermore, analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, throughout the simulation reveals the key residues responsible for maintaining the stability of the complex. nih.govresearchgate.netbiorxiv.org These simulations can confirm that the essential interactions predicted by initial docking studies are maintained over time, providing confidence in the proposed binding mode. japsonline.com
To quantify the binding affinity of a ligand to its target, binding free energy calculations are often performed on snapshots from MD simulation trajectories. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular end-point techniques for this purpose. nih.govnih.gov These methods calculate the binding free energy by combining the molecular mechanics energy of the complex with the polar and nonpolar contributions to solvation free energy. nih.govrsc.org
These calculations have been successfully applied to discriminate between different binding poses of an inhibitor and to predict the relative affinities of structurally related ligands. nih.gov For example, in a study of pyrido fused imidazo[4,5-c]quinolines, MM/GBSA analysis was used to calculate the binding free energy of the designed compounds with the PI3K target, helping to identify the most promising candidates. nih.gov The results of these calculations can provide a more rigorous evaluation of binding affinity than docking scores alone and can help to rationalize the structure-activity relationships observed experimentally. nih.gov
Table 1: Application of MD and MM/GBSA in Quinazoline Derivative Studies
| Derivative Class | Target Protein | Computational Method | Key Finding | Reference |
|---|---|---|---|---|
| Quinazolinone-7-carboxamides | soluble Epoxide Hydrolase (sEH) | MD Simulation (200 ns) | Exploration of predicted binding interactions. | nih.gov |
| Pyrido fused imidazo[4,5-c]quinolines | PI3K | MM/GBSA | Calculated binding free energy to identify the most potent candidate. | nih.gov |
| Thioxoquinazoline derivatives | PDE7A1 | MM/PBSA | Evaluated relative affinity of different binding modes. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
QSAR and pharmacophore modeling are computational strategies used to correlate the chemical structure of a series of compounds with their biological activity. These models are instrumental in designing new molecules with enhanced potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) studies are used to develop mathematical models that relate the structural or physicochemical properties of compounds to their biological activities. nih.gov These predictive models can then be used to estimate the activity of newly designed compounds before their synthesis. For quinazoline derivatives, both 2D and 3D-QSAR models have been developed to predict their anticancer activities. nih.govnih.govfrontiersin.org
For instance, 3D-QSAR modeling of 4-anilinoquinazoline (B1210976) derivatives as epidermal growth factor receptor (EGFR) kinase inhibitors has been performed using molecular field analysis to generate steric and electrostatic descriptors. nih.gov These models have shown good internal and external predictability, making them useful tools for guiding the design of new inhibitors. nih.govresearchgate.net More recent 4D-QSAR approaches, which incorporate conformational flexibility, have also been applied to quinazoline series to develop robust predictive models. researchgate.net
Pharmacophore modeling aims to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target and elicit a biological response. This "pharmacophore" represents the key interaction points between the ligand and the protein.
For quinazoline-based inhibitors, structure-based design and SAR studies have identified critical structural elements for potency and selectivity. acs.orgacs.org In the case of 6-chloro-4-aminoquinazoline-2-carboxamide derivatives targeting PAK4, a structure-based drug design approach was used to optimize the inhibitors' selectivity and therapeutic potency. acs.orgnih.gov Similarly, for quinazolinone-7-carboxamides as sEH inhibitors, SAR analysis revealed that the amide and thiobenzyl fragments flanking the quinazolinone core are crucial for potent inhibition. nih.govacs.orgnih.gov The identification of such features is vital for optimizing lead compounds to achieve the desired biological profile. mdpi.comnih.gov
Table 2: QSAR and Pharmacophore Modeling of Quinazoline Derivatives
| Derivative Class | Target/Activity | Modeling Approach | Key Outcome | Reference |
|---|---|---|---|---|
| 4-Anilinoquinazolines | EGFR Kinase Inhibition | 3D-QSAR | Developed predictive models based on steric and electrostatic fields. | nih.gov |
| Quinazolines | Anticancer | 4D-QSAR | Developed predictive models incorporating conformational flexibility. | researchgate.net |
| 6-Chloro-4-aminoquinazoline-2-carboxamides | PAK4 Inhibition | Structure-Based Design | Identified key structural features for potency and selectivity. | acs.orgnih.gov |
| Quinazolinone-7-carboxamides | sEH Inhibition | SAR Analysis | Determined that flanking amide and thiobenzyl fragments are critical for potency. | nih.govacs.org |
Virtual Screening for Novel Ligands and Target Prediction
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach can be either ligand-based, searching for molecules with similar properties to known active compounds, or structure-based, docking candidate molecules into the target's binding site.
This methodology has been successfully applied to discover novel inhibitors based on or related to the quinazoline scaffold. For example, a collaborative virtual screening effort across multiple proprietary pharmaceutical databases led to the identification of a 2-aryl-4-aminoquinazoline series with efficacy against Trypanosoma cruzi, the parasite that causes Chagas Disease. acs.org In another study, a virtual screening strategy was employed to identify a pyrazolo[1,5-a]quinoxalin-4(5H)-one scaffold as a PI3Kα inhibitor hit, which was subsequently optimized to yield potent derivatives. nih.gov Virtual screening has also been used to discover chromene-3-carboxamide derivatives as potent inhibitors of the tumor marker AKR1B10. nih.gov These examples highlight the power of virtual screening to rapidly identify novel and diverse chemical matter for drug discovery programs. researchgate.net
Structure Activity Relationship Sar Studies of 4 Aminoquinazoline 7 Carboxamide Analogues
Impact of Substituents on the C-4 Amino Group on Preclinical Activity
Research into 4-aminoquinazoline derivatives has highlighted the importance of the C-4 position in achieving potent biological effects. For instance, N-anilinoquinazolines, where an aniline (B41778) moiety is attached to the C-4 amino group, are known for their activity as selective tyrosine kinase inhibitors. nih.gov The substitution pattern on this aniline ring is a key determinant of activity.
Further studies have explored a variety of substituents at the C-4 amino group. Key findings include:
Aromatic and Heterocyclic Amines: Attaching aromatic and heterocyclic amine structures to the C-4 position is a common strategy. For example, linking a thiophene-2-ylmethanamine at the C-4 position of a quinazoline (B50416) core was shown to yield compounds with good antiproliferative activity against A431 cells. mdpi.com
Alkyl and Cycloalkyl Amines: The introduction of various amine-containing side chains is crucial for activity. In a series of opioid receptor like-1 (ORL1) antagonists, a substituted cyclohexylamine (B46788) moiety at the C-4 position was found to be essential for high potency. nih.gov
Influence on Selectivity and Potency: In the development of p21-activated kinase 4 (PAK4) inhibitors, modifications at the tail of a C-4 piperidine (B6355638) substituent were explored. It was found that a primary amino group at this distal position was preferable to alcohol or methylated amine analogues, likely due to interactions with aspartate residues in the kinase domain. acs.org Replacing a piperazine (B1678402) ring at this position with other heterocyclic secondary amines was not well-tolerated, indicating that the conformation of the side chain is critical for activity. acs.org
The data below summarizes the effect of C-4 amino group modifications on PAK4 inhibition.
| Compound ID | C-4 Substituent | Modification on C-4 Side Chain | PAK4 Affinity (Ki) | Reference |
| 11a | 4-(piperazin-1-yl) | Unsubstituted (reference) | Not specified | acs.org |
| 12 | 4-(4-aminopiperidin-1-yl) | Amino group at tail | 0.354 µM | acs.org |
| 14 | 4-(4-aminopiperidin-1-yl) | Amino group at tail | 0.674 µM | acs.org |
| 13 | 4-(4-hydroxypiperidin-1-yl) | Alcohol group at tail | Potency decreased | acs.org |
| 15 | 4-(4-hydroxypiperidin-1-yl) | Alcohol group at tail | Potency decreased | acs.org |
| 16 | 4-(4-(methylamino)piperidin-1-yl) | Methylated amino group | Potency decreased by half | acs.org |
Role of Modifications at the C-7 Carboxamide Moiety on Biological Profile
The carboxamide group at the C-7 position is another key handle for modifying the biological profile of 4-aminoquinazoline derivatives. This group can participate in hydrogen bonding and its substituents can occupy specific pockets within a biological target, influencing affinity and selectivity.
Studies on various quinazoline-based inhibitors have demonstrated the importance of the C-7 position:
Antimalarial Agents: In the development of 4-aminoquinoline (B48711) analogues for antimalarial activity, extensive modifications have been made at the C-7 position. While these are not carboxamides, the principle of substitution at C-7 is well-established. Replacing the typical 7-chloro substituent with diaryl ether, biaryl, or alkylaryl groups via metal-assisted coupling reactions led to potent compounds, with the biaryl-containing subset showing consistently good potency against drug-resistant strains. nih.gov
Kinase Inhibitors: For kinase inhibitors, bulkier substituents at the C-7 position of the quinazoline core are often favorable for inhibitory activity. mdpi.com For instance, replacing a morpholine (B109124) group with piperazine or dimethylamine (B145610) at this position led to conserved activity in a series of EGFR inhibitors. mdpi.com
Soluble Epoxide Hydrolase (sEH) Inhibitors: Research on quinazolinone-7-carboxamides as sEH inhibitors revealed that the amide fragment is a critical feature governing potent inhibition. nih.gov Modifications to the N-substituent of the carboxamide were explored, showing that different alkyl and cycloalkyl groups could be tolerated, leading to potent sEH inhibitors with IC50 values in the sub-micromolar range. nih.gov
The table below illustrates how modifications to the C-7 carboxamide N-substituent affect sEH inhibitory activity.
| Compound ID | C-7 Carboxamide N-Substituent | sEH IC50 | Reference |
| 34 | N-neopentyl | 0.30–0.66 µM | nih.gov |
| 35 | Not specified in snippet | 0.30–0.66 µM | nih.gov |
| 37 | Not specified in snippet | 0.30–0.66 µM | nih.gov |
| 43 | Not specified in snippet | 0.30–0.66 µM | nih.gov |
| 38 | N-neopentyl | Not specified (synthesis reported) | nih.gov |
Influence of Quinazoline Ring Substitutions (e.g., C-2, C-6, C-8) on Efficacy and Selectivity
Substitutions on the quinazoline ring itself, at positions other than C-4 and C-7, play a significant role in modulating the efficacy and selectivity of these compounds.
C-2 Position: The C-2 position can be substituted to alter the electronic properties and steric profile of the molecule. In a series of ORL1 antagonists, a substituted amino group at the C-2 position was part of the optimized structure, with a (4-chlorophenyl)carbonyl]amino group contributing to high affinity and selectivity. nih.gov In another study on sEH inhibitors, a (3,4-dichlorobenzyl)thio group at the C-2 position was a key feature of potent compounds. nih.gov
C-6 Position: The C-6 position is frequently modified in kinase inhibitors.
A methyl group at the C-6 position was present in a highly potent ORL1 antagonist. nih.gov
In a series of 4-anilino-quinazoline derivatives, attaching 2-substituted acetamido moieties at the C-6 position was explored to enhance activity. mdpi.com
A 6-chloro substituent was utilized in the design of potent and selective PAK4 inhibitors. acs.org
C-6 and C-7 Positions: Often, substitutions at C-6 and C-7 are considered together. The introduction of electron-donating groups, such as methoxy (B1213986) groups, at the 6 and 7 positions of the quinazoline core has been shown to increase the antiproliferative activity of certain derivatives. mdpi.com Extensive research on anticancer agents like gefitinib (B1684475) and erlotinib (B232) has established the importance of small alkoxy groups at these positions for potent EGFR inhibition. researchgate.net
C-8 Position: SAR studies have indicated that substitutions at position C-8, along with C-2 and C-6, are important for modulating the activity of quinazolinone molecules. researchgate.net
| Position | Substituent | Observed Effect | Compound Class | Reference |
| C-2 | (4-chlorophenyl)carbonyl]amino | High affinity and selectivity | ORL1 antagonist | nih.gov |
| C-2 | (3,4-dichlorobenzyl)thio | Potent inhibition | sEH inhibitor | nih.gov |
| C-6 | Methyl | High potency | ORL1 antagonist | nih.gov |
| C-6 | Chloro | Potent and selective inhibition | PAK4 inhibitor | acs.org |
| C-6, C-7 | Dimethoxy | Increased antiproliferative activity | EGFR inhibitor | mdpi.com |
Stereochemical Considerations and Enantiomeric Purity Effects on Activity
Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in the interaction between a drug molecule and its biological target. For 4-aminoquinazoline-7-carboxamide analogues that contain chiral centers, the activity often resides primarily in one enantiomer.
A prominent example is the development of a highly potent and selective ORL1 antagonist. The final lead compound was identified as (1R,2S)-17, with the (1R,2S) designation referring to the specific stereochemistry of the diaminocyclohexane group attached at the C-4 position. nih.gov This high degree of stereospecificity implies that the precise spatial orientation of the substituents on the cyclohexane (B81311) ring is crucial for optimal binding to the ORL1 receptor. The alternative stereoisomers would not fit as effectively into the receptor's binding site, leading to significantly lower affinity and activity. Molecular modeling studies confirmed the structural factors, including the stereochemistry, that contribute to the high affinity and selectivity of this specific enantiomer. nih.gov
Bioisosteric Replacements within the Scaffold
Bioisosteric replacement is a strategy used in drug design to swap one functional group for another with similar physicochemical properties to improve potency, selectivity, or pharmacokinetic parameters. This has been applied to the 4-aminoquinazoline scaffold.
Hinge-Binding Motif: In the development of PAK4 inhibitors, the quinazoline core itself acts as a "hinge-binder," interacting with the hinge region of the kinase ATP-binding site. A significant bioisosteric replacement was made by substituting the 2,4-diaminoquinazoline core with a 1H-pyrazol-3-amine motif. This change from a nonclassical C-H hydrogen bond donor to a classical N-H hydrogen bond donor led to a dramatic improvement in inhibitory activity against the target kinase. acs.org
C-7 Substituents: In a series of EGFR inhibitors, the replacement of a morpholine group at the C-7 position with other cyclic amines like piperazine was explored. This bioisosteric swap resulted in conserved biological activity, indicating that either group was suitable for interaction with the target. mdpi.com
C-4 Side Chain: The replacement of a piperazine ring in the C-4 side chain of PAK4 inhibitors with other heterocyclic secondary amines proved to be detrimental to activity. acs.org This suggests that while bioisosteric replacement can be a powerful tool, the specific conformational constraints of the target's binding pocket may limit the options for successful swaps.
Development of SAR Models for Targeted Optimization
To accelerate the drug discovery process and rationalize the observed SAR, computational models are often developed. These models can help predict the activity of novel analogues and guide the design of more potent and selective compounds.
Structure-Based Drug Design (SBDD): For many quinazoline-based inhibitors, particularly kinase inhibitors, SBDD is a powerful approach. This method relies on the known 3D structure of the target protein, often obtained through X-ray crystallography. In the optimization of PAK4 inhibitors, SBDD was used to guide the design of a series of novel 4-aminoquinazoline-2-carboxamide derivatives. acs.org By visualizing how compounds docked into the ATP-binding pocket of PAK4, researchers could make rational modifications to improve binding affinity and selectivity over other kinases like PAK1. acs.org
Molecular Modeling: In the absence of a crystal structure, molecular modeling and docking studies can still provide valuable insights. For the ORL1 antagonist (1R,2S)-17, molecular modeling was used to clarify the structural factors, including the critical stereochemistry, that led to its high affinity and selectivity. nih.gov These models can highlight key hydrogen bonds, hydrophobic interactions, and steric clashes, thereby explaining the observed SAR and guiding further optimization efforts.
Preclinical Biological Evaluation and Mechanistic Investigations
In Vitro Target Identification and Enzyme Inhibition Assays
Derivatives of the 4-aminoquinazoline-7-carboxamide core have been synthesized and evaluated against a variety of enzymatic targets, demonstrating a broad spectrum of inhibitory activities.
The 4-anilinoquinazoline (B1210976) structure is a well-established template for the development of protein kinase inhibitors. nih.gov These compounds are recognized for their significant anti-cancer properties, largely attributed to their ability to selectively inhibit tyrosine kinases like the epidermal growth factor receptor (EGFR). nih.gov EGFR is often overexpressed or mutated in many types of cancer, making it a prime target for therapeutic intervention. nih.govmdpi.com First-generation EGFR inhibitors like Gefitinib (B1684475) and Erlotinib (B232), which are based on the 4-anilinoquinazoline scaffold, have been approved for treating non-small cell lung cancer (NSCLC). mdpi.com
Research has led to the design of novel 4-aminoquinazoline derivatives with potent inhibitory activity against various kinases. For instance, a series of 6-arylureido-4-anilinoquinazoline derivatives showed promising inhibition of EGFR, with some compounds exhibiting IC50 values in the nanomolar range. frontiersin.org Specifically, compound 7i from this series demonstrated an EGFR inhibitory IC50 of 17.32 nM. frontiersin.org Another study on 4-aminoquinazoline derivatives identified a compound (6b) that selectively inhibits PI3Kα with an IC50 of 13.6 nM, showing less activity against other PI3K isoforms. nih.gov
The inhibitory potential of these compounds extends to other kinases as well. Derivatives have been investigated for their activity against Vascular Endothelial Growth Factor Receptor (VEGFR), another key target in cancer therapy. mdpi.com The versatility of the quinazoline (B50416) core allows for structural modifications to target a range of kinases involved in cancer cell proliferation and survival. mdpi.com
Table 1: Kinase Inhibition by 4-Aminoquinazoline Derivatives
| Compound/Series | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| 6-Arylureido-4-anilinoquinazoline (e.g., 7i) | EGFR | 11.66 - 867.1 | frontiersin.org |
| Compound 6b | PI3Kα | 13.6 | nih.gov |
| 4-Anilinoquinazolines | EGFR | Not specified | nih.govmdpi.com |
| Quinazoline Derivatives | VEGFR-2 | Not specified | mdpi.com |
In the realm of inflammatory diseases, derivatives of quinazolinone-7-carboxamide have been identified as novel inhibitors of soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP). nih.govnih.gov sEH inhibition is a therapeutic strategy for managing conditions like hypertension and inflammation by preserving the levels of beneficial epoxyeicosatrienoic acids (EETs). nih.govnih.gov FLAP is a crucial protein in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. nih.govresearchgate.netresearchgate.net
A study focused on quinazolinone-7-carboxamides revealed compounds that selectively inhibit sEH. nih.govnih.gov For example, compounds 34, 35, 37, and 43 in this study demonstrated potent sEH inhibition with IC50 values ranging from 0.30 to 0.66 μM. nih.govnih.gov Notably, compound 34 also exhibited inhibitory activity against FLAP-mediated leukotriene biosynthesis with an IC50 of 2.91 μM. nih.govnih.gov This dual inhibition profile suggests a potential for broad anti-inflammatory effects.
Table 2: sEH and FLAP Inhibition by Quinazolinone-7-Carboxamide Derivatives
| Compound | Target | IC50 (μM) | Reference |
|---|---|---|---|
| Compound 34 | sEH | 0.30 - 0.66 | nih.govnih.gov |
| Compound 34 | FLAP | 2.91 | nih.govnih.gov |
| Compound 35 | sEH | 0.30 - 0.66 | nih.govnih.gov |
| Compound 37 | sEH | 0.30 - 0.66 | nih.govnih.gov |
| Compound 43 | sEH | 0.30 - 0.66 | nih.govnih.gov |
Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain cancers. nih.govnih.gov Quinazolinone derivatives have been explored as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov
One study reported a series of quinazolinone analogs that demonstrated significant inhibitory activity against bovine (bCA-II) and human (hCA-II) carbonic anhydrase-II. nih.gov The IC50 values for the most active compounds against bCA-II were in the micromolar range. nih.gov Another investigation into 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives, structurally related to the quinazoline core, found that these compounds were potent inhibitors of the tumor-associated hCA IX isoform, with inhibition constants (Ki) ranging from 243.6 to 2785.6 nM. nih.gov However, they showed weak inhibition against hCA I and II and did not inhibit hCA IV. nih.gov
Table 3: Carbonic Anhydrase Inhibition by Quinazoline and Related Derivatives
| Compound Series | Target Isoform | Inhibition (IC50/Ki) | Reference |
|---|---|---|---|
| Quinazolinone analogs (4a-p) | bCA-II | 8.9 ± 0.31 - 67.3 ± 0.42 μM | nih.gov |
| 7-Amino-3,4-dihydroquinolin-2(1H)-one derivatives | hCA IX | 243.6 - 2785.6 nM (Ki) | nih.gov |
| 7-Amino-3,4-dihydroquinolin-2(1H)-one derivatives | hCA I & II | Weak inhibition | nih.gov |
| 7-Amino-3,4-dihydroquinolin-2(1H)-one derivatives | hCA IV | No inhibition | nih.gov |
The versatility of the quinazoline scaffold extends to the inhibition of other key enzymes. Classical quinazoline analogues of folic and isofolic acids have been evaluated as inhibitors of dihydrofolate reductase (DHFR), an important target in cancer chemotherapy. nih.govnih.gov Some of these analogues demonstrated significant inhibitory activity against DHFR from both rat liver and Streptococcus faecium. nih.gov One study designed a series of quinazoline analogs to mimic methotrexate, a known DHFR inhibitor, and found compounds with IC50 values for DHFR inhibition as low as 0.4 μM. nih.gov
Furthermore, the phthalazine (B143731) nucleus, which is structurally related to quinazoline, is the core of Olaparib, a clinically approved inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. nih.gov This highlights the potential for quinazoline-based structures to be developed as inhibitors of a wide range of enzymes critical to disease processes.
Cell-Based Biological Assays
The enzymatic inhibitory activities of 4-aminoquinazoline derivatives translate into significant effects at the cellular level, particularly in cancer cell lines.
A substantial body of research has demonstrated the antiproliferative and cytotoxic effects of 4-aminoquinazoline derivatives across a variety of human cancer cell lines. These studies are crucial for determining the potential of these compounds as anticancer agents.
In breast cancer, derivatives have shown potent activity against the MCF-7 cell line. nih.govnih.gov One study reported two quinazoline Schiff bases with IC50 values of 6.246 µM and 5.910 µM after 72 hours of treatment. nih.gov Another series of quinazoline derivatives containing a substituted-sulfonamide moiety also exhibited strong cytotoxicity against MCF-7 cells, with the most active compounds having IC50 values of 2.5 µM and 5 µM. nih.gov
The antiproliferative effects are not limited to breast cancer. Studies have shown significant activity against liver cancer (HepG2), lung cancer (A549), and other cancer cell lines. nih.govnih.gov For instance, the same sulfonamide derivatives that were potent against MCF-7 also showed activity against HepG2 and A549 cells, with IC50 values in the micromolar range. nih.gov A series of morpholine (B109124) substituted quinazoline derivatives also displayed significant cytotoxicity against A549 and MCF-7 cells, with IC50 values for the most active compounds being 10.38 µM and 6.44 µM, respectively. rsc.org
Furthermore, novel 4-amino-quinazoline moieties ligated to platinum(IV) complexes have demonstrated enhanced cytotoxicity against cisplatin-resistant A549 cells, indicating a potential strategy to overcome drug resistance. nih.gov In-silico studies have also suggested that '4-aminoquinazoline-6, 7-diol' derivatives could be effective against EGFR-expressing lung cancer cell lines like A431, though they were predicted to be less sensitive in A549 cells. biorxiv.orgbiorxiv.org
Table 4: Antiproliferative Activity of 4-Aminoquinazoline Derivatives in Cancer Cell Lines
| Compound/Series | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Quinazoline Schiff base 1 | MCF-7 | 6.246 | nih.gov |
| Quinazoline Schiff base 2 | MCF-7 | 5.910 | nih.gov |
| Quinazoline-sulfonamide 4d | MCF-7 | 2.5 | nih.gov |
| Quinazoline-sulfonamide 4d | HepG2 | 9 | nih.gov |
| Quinazoline-sulfonamide 4d | A549 | 5.6 | nih.gov |
| Quinazoline-sulfonamide 4f | MCF-7 | 5 | nih.gov |
| Quinazoline-sulfonamide 4f | HepG2 | 11.7 | nih.gov |
| Quinazoline-sulfonamide 4f | A549 | 10.14 | nih.gov |
| Morpholine quinazoline AK-3 | MCF-7 | 6.44 | rsc.org |
| Morpholine quinazoline AK-3 | A549 | 10.38 | rsc.org |
| Morpholine quinazoline AK-10 | MCF-7 | 3.15 | rsc.org |
| Morpholine quinazoline AK-10 | A549 | 8.55 | rsc.org |
| 6-Arylureido-4-anilinoquinazoline 7i | MCF-7 | 2.81 | frontiersin.org |
| 6-Arylureido-4-anilinoquinazoline 7i | A549 | 2.25 | frontiersin.org |
Cell Cycle Modulation and Apoptosis Induction Analysis
Derivatives of 4-aminoquinazoline have demonstrated significant effects on cell cycle progression and the induction of apoptosis in various cancer cell lines. These activities are cornerstone indicators of a compound's potential as an anticancer agent.
Studies have shown that certain 4-aminoquinazoline derivatives can induce cell cycle arrest, a critical mechanism for halting the uncontrolled proliferation of cancer cells. nih.govnih.gov For instance, a novel series of 4-aminoquinazoline derivatives was found to cause G1 phase cell cycle arrest in HCT116 cells. nih.gov This arrest is attributed to the inhibition of the PI3K signaling pathway, which is a key regulator of cell growth and proliferation. nih.gov Similarly, other studies have reported that 4-aminoquinazoline derivatives can induce G1-phase arrest in MCF-7 breast cancer cells. nih.gov
In addition to halting the cell cycle, these compounds are also potent inducers of apoptosis, or programmed cell death. The induction of apoptosis is a highly desirable trait for anticancer drugs as it leads to the elimination of malignant cells. Research has indicated that 4-aminoquinazoline derivatives can trigger apoptosis through the mitochondrial-dependent pathway. nih.gov This is often confirmed by assays that detect the cleavage of PARP and caspase-7, key executioner proteins in the apoptotic cascade. nih.gov Flow cytometry analysis using Annexin V-FITC/PI staining further corroborates the apoptotic-inducing capabilities of these compounds. nih.gov
Interactive Table: Cell Cycle and Apoptosis Effects of 4-Aminoquinazoline Derivatives
| Compound/Derivative | Cell Line | Effect | Pathway Implicated | Reference |
|---|---|---|---|---|
| Novel 4-aminoquinazoline derivative (6b) | HCT116 | G1 cell cycle arrest, Apoptosis induction | PI3K/Akt signaling, Mitochondrial-dependent pathway | nih.gov |
Autophagy and Other Cellular Pathway Modulations
Beyond cell cycle control and apoptosis, the modulation of other cellular pathways, such as autophagy, is an area of growing interest in cancer therapy. Autophagy is a cellular process of self-digestion that can either promote cell survival or contribute to cell death, depending on the cellular context and the nature of the therapeutic agent.
Research into a 2,4-dihydroselenoquinazoline derivative revealed its ability to inhibit autophagy in MCF-7 breast cancer cells. researchgate.net This was evidenced by the accumulation of LC3-II and SQSTM1/p62, proteins that are markers for autophagic flux inhibition. researchgate.net The inhibition of autophagy by this compound was linked to the suppression of the Akt/mTOR signaling pathway, a central regulator of cell growth and survival. researchgate.net Since autophagy can sometimes act as a survival mechanism for cancer cells under stress, its inhibition can be a valuable strategy to enhance the efficacy of anticancer treatments. researchgate.net
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a frequently dysregulated pathway in human cancers and a key target for many 4-aminoquinazoline derivatives. nih.gov These compounds have been shown to effectively suppress the activity of PI3Kα, a specific isoform of PI3K, leading to the downstream inhibition of Akt phosphorylation. nih.gov This disruption of the PI3K/Akt pathway underlies many of the observed anticancer effects, including the inhibition of proliferation and the induction of apoptosis. nih.gov
Immunomodulatory Activities (e.g., TLR4 agonism)
The innate immune system plays a critical role in the body's defense against pathogens and in orchestrating subsequent adaptive immune responses. Toll-like receptors (TLRs) are key components of the innate immune system, and their activation can lead to potent immune stimulation. researchgate.netnih.gov
Substituted 4-aminoquinazolines have been identified as small molecule activators of Toll-like receptor 4 (TLR4). researchgate.netnih.gov This was discovered through high-throughput screening designed to identify activators of innate immunity. nih.gov These compounds were found to stimulate the human TLR4/MD-2 complex, leading to the activation of NF-κB and the subsequent production of pro-inflammatory cytokines like IL-8. researchgate.netnih.gov Interestingly, these 4-aminoquinazoline derivatives showed preferential activity for human TLR4 over its murine counterpart. researchgate.netnih.gov
The ability of these compounds to act as TLR4 agonists suggests their potential use as vaccine adjuvants or as immunotherapeutic agents. researchgate.netnih.gov By stimulating the innate immune system, they could enhance the efficacy of vaccines or help to mount an effective anti-tumor immune response. researchgate.net Computational studies have suggested that these 4-aminoquinazoline compounds bind to the MD-2 component of the TLR4/MD-2 complex, which is a co-receptor essential for TLR4 signaling. nih.gov
Antimicrobial (Antibacterial, Antifungal, Antiviral) Activities
The quinazoline scaffold is not only a privileged structure in anticancer drug discovery but also a source of potent antimicrobial agents. Derivatives of 4-aminoquinazoline have been investigated for their activity against a range of microbial pathogens, including bacteria, fungi, and viruses. nih.govresearchgate.net
In the realm of antibacterial research, certain 4-alkylaminoquinazoline derivatives have been shown to restore the activity of conventional antibiotics in resistant Gram-negative bacteria. nih.gov One such compound was found to increase the susceptibility of multidrug-resistant isolates to antibiotics like chloramphenicol (B1208) and norfloxacin (B1679917) by inhibiting efflux pumps such as AcrAB-TolC. nih.gov Other studies have highlighted the antibacterial potential of quinazolinone derivatives against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. eco-vector.comorientjchem.org
Regarding antifungal activity, various quinazolinone derivatives have demonstrated efficacy against pathogenic fungi. nih.govresearchgate.net For instance, some derivatives have shown activity against plant pathogenic fungi like Fusarium oxysporum and Verticillium dahliae. researchgate.net Other research has pointed to the antifungal properties of quinazolinones against Candida albicans. orientjchem.org The mechanism of antifungal action can vary, but some studies suggest it may involve the generation of reactive oxygen species (ROS). nih.govsigmaaldrich.com
In terms of antiviral activity, the quinazoline scaffold has been explored for its potential to combat viral infections. While specific data on this compound is limited in this area, related quinazolin-4-one derivatives have been identified as non-covalent inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. nih.gov This suggests that the broader quinazoline chemical space holds promise for the development of novel antiviral therapeutics.
Interactive Table: Antimicrobial Activity of Quinazoline Derivatives
| Derivative Type | Pathogen | Activity | Mechanism of Action (if known) | Reference |
|---|---|---|---|---|
| 4-Alkylaminoquinazoline | Gram-negative bacteria | Restores antibiotic susceptibility | Efflux pump inhibition | nih.gov |
| Quinazolin-4(3H)-one | Staphylococcus aureus, Streptococcus pneumoniae | Bacteriostatic effect | Increased hydrophobicity and binding to active sites | eco-vector.com |
| Quinazolin-4-(3H)-one | Fusarium oxysporum, Verticillium dahliae | Antifungal | Not specified | researchgate.net |
| Quinazolin-4-one | SARS-CoV-2 | Antiviral | Inhibition of main protease (Mpro) | nih.gov |
Antimalarial Activity
Malaria remains a significant global health challenge, and the emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. nih.gov The 4-aminoquinoline (B48711) scaffold is the basis for the well-known antimalarial drug chloroquine. nih.gov Research has extended to 4-aminoquinazoline derivatives as potential antimalarial compounds.
While direct studies on this compound are not prevalent, research on related 4-amino-7-chloroquinolyl derivatives has shown promising results. nih.gov These analogues have demonstrated submicromolar antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov The structural modifications to the 4-aminoquinoline and related quinazoline frameworks aim to circumvent the resistance mechanisms that have rendered older drugs less effective. nih.gov
Mechanistic Pathway Elucidation
Understanding the precise molecular mechanisms by which a compound exerts its biological effects is paramount for its development as a therapeutic agent. For 4-aminoquinazoline derivatives, a key technique for elucidating these pathways is western blotting.
Western Blotting for Protein Expression and Phosphorylation
Western blotting is a powerful analytical technique used to detect specific proteins in a sample and to assess their expression levels and post-translational modifications, such as phosphorylation. This method has been instrumental in deciphering the mechanistic pathways affected by 4-aminoquinazoline derivatives.
In studies of their anticancer effects, western blotting has been used to confirm the inhibition of the PI3K/Akt signaling pathway. nih.gov Treatment of cancer cells with these compounds leads to a dose-dependent decrease in the phosphorylation of Akt (at Ser473), a key downstream effector of PI3K. researchgate.net This provides direct evidence that the compounds are hitting their intended target and disrupting this critical pro-survival pathway. nih.gov
Furthermore, western blotting is employed to verify the induction of apoptosis. nih.gov The technique can detect the cleavage of poly(ADP-ribose) polymerase (PARP) and caspase-7, which are hallmark events of apoptosis. nih.gov The appearance of cleaved forms of these proteins in treated cells serves as a definitive marker of programmed cell death. nih.gov Similarly, in the context of autophagy research, western blotting is used to measure the levels of LC3-II and p62, providing insights into the modulation of autophagic flux. researchgate.net
| Protein Target | Observed Effect | Implied Pathway Modulation | Reference |
| Phospho-Akt (S473) | Decreased expression | Inhibition of PI3K/Akt signaling | nih.govresearchgate.net |
| Cleaved PARP | Increased expression | Induction of apoptosis | nih.gov |
| Cleaved Caspase-7 | Increased expression | Induction of apoptosis | nih.gov |
| LC3-II | Accumulation | Inhibition of autophagic flux | researchgate.net |
| SQSTM1/p62 | Accumulation | Inhibition of autophagic flux | researchgate.net |
Gene Expression Analysis (RT-qPCR, RNA-Seq)
Gene expression analysis is a critical tool for understanding the molecular mechanisms through which quinazoline derivatives exert their effects. Techniques like Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR) and RNA-Sequencing (RNA-Seq) are employed to measure changes in the mRNA levels of specific genes following treatment with the compound.
In studies on related 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives, RT-PCR was used to investigate their impact on the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. nih.gov These investigations revealed that potent compounds could significantly downregulate the mRNA levels of key Wnt target genes, such as c-MYC and Cyclin D1, in human colorectal carcinoma (HCT116) cells. nih.gov This provides evidence that the compound's anticancer activity is mediated, at least in part, by inhibiting the transcription of genes crucial for cell proliferation.
Table 1: Illustrative Gene Expression Changes in HCT116 Cells Treated with a Quinazoline Derivative This table is representative of findings for related quinazoline compounds.
| Gene Target | Biological Role | Observed Change in mRNA Level | Reference |
| c-MYC | Proto-oncogene, cell cycle progression | Downregulation | nih.gov |
| Cyclin D1 | Cell cycle regulation (G1/S transition) | Downregulation | nih.gov |
Reporter Gene Assays for Pathway Activation/Inhibition
Reporter gene assays are instrumental in determining whether a compound activates or inhibits a specific signaling pathway. These assays link the activity of a pathway's transcription factor to the expression of an easily measurable "reporter" protein, such as luciferase or β-lactamase.
For quinazoline-based compounds, several reporter assays have been utilized:
HIF-1 Reporter Assay : To identify inhibitors of the Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway, a key pathway in tumor survival, a cell-based HIF-1 mediated β-lactamase reporter gene assay was developed. frontiersin.org In this system, human cervical cancer (ME-180) cells are engineered with a reporter construct where the expression of β-lactamase is controlled by a hypoxia-response element (HRE). A reduction in β-lactamase activity in the presence of a compound under hypoxic conditions indicates inhibition of the HIF-1 pathway. frontiersin.org
β-catenin/TCF Reporter Assay : To assess the inhibition of the Wnt signaling pathway, the TOPFlash/FOPFlash reporter assay is commonly used. nih.gov TOPFlash contains multiple T-cell factor (TCF) binding sites that drive luciferase expression in the presence of active β-catenin. FOPFlash, a negative control with mutated binding sites, is used to measure non-specific activity. A decrease in the TOP/FOP luciferase activity ratio upon treatment with a compound, such as the 4,7-disubstituted 8-methoxyquinazoline derivative 18B, confirms the disruption of β-catenin/TCF-mediated transcription. nih.gov
Table 2: Reporter Gene Assays Used to Evaluate Quinazoline Derivatives
| Assay Name | Pathway Investigated | Principle | Reference |
| HRE β-lactamase Assay | HIF-1 Signaling | Measures inhibition of hypoxia-response element (HRE)-driven β-lactamase expression. | frontiersin.org |
| TOPFlash/FOPFlash Assay | Wnt/β-catenin Signaling | Measures inhibition of TCF/β-catenin-driven luciferase expression. | nih.gov |
Affinity Proteomics for Target Deconvolution
While a compound may be designed to inhibit a specific target, it often interacts with multiple proteins within the cell. Affinity proteomics, also known as target deconvolution, encompasses techniques used to identify the direct molecular targets of a drug candidate. This is crucial for understanding both its on-target efficacy and potential off-target effects.
A state-of-the-art method for target deconvolution is thermal proteome profiling (TPP), often combined with mass spectrometry. scispace.com This approach relies on the principle that a protein becomes more thermally stable when bound to a ligand (the drug). By heating cell lysates treated with the compound to various temperatures and quantifying the remaining soluble proteins, it is possible to identify which proteins were stabilized by the compound, thus revealing them as direct targets. scispace.com While specific data for this compound is not available, this methodology represents a powerful, unbiased approach to delineate specific drug-protein interactions across the entire proteome. scispace.com
In Vivo Preclinical Efficacy Studies (Animal Models Only)
Following promising in vitro results, the evaluation of a compound's efficacy and biological effects moves to in vivo animal models. These studies are essential for understanding how the compound behaves in a complex, living system.
Murine Xenograft Models of Cancer
Murine xenograft models are a cornerstone of in vivo cancer research. These models involve implanting human cancer cells into immunocompromised mice, which then form tumors that can be used to test the anticancer activity of new compounds.
Derivatives of the quinazoline scaffold have been evaluated in various xenograft models:
Gastric Cancer Xenograft : A novel quinazoline derivative, compound 18, was tested in a gastric cancer xenograft model established with MGC-803 cells. The study demonstrated that the compound significantly decreased the average tumor volume and weight compared to the control group, showing potent in vivo antitumor activity. nih.gov
Ascites Carcinoma Models : Quinazoline analogues have been evaluated against Ehrlich ascites carcinoma (EAC) and Dalton's ascites lymphoma (DLA) in Swiss albino mice. nih.gov Efficacy in these models was determined by measuring the increase in mean survival time of treated mice and, in the solid tumor DLA model, by the reduction in tumor volume and weight. nih.gov
Leukemia Xenograft Model : In a U937 leukemia xenograft model, a quinazolinone derivative was shown to inhibit tumor growth, which correlated with its mechanism of inhibiting tubulin polymerization in vivo. mdpi.com
Table 3: Representative In Vivo Efficacy of Quinazoline Derivatives in Murine Cancer Models
| Compound Class/Example | Animal Model | Cancer Type | Key Efficacy Endpoints | Reference |
| Quinazoline Derivative (Cmpd 18) | Xenograft | Gastric Cancer (MGC-803) | Reduced tumor volume and weight | nih.gov |
| Quinazoline Analogue (Cmpd 21) | Ascites | Ehrlich Ascites Carcinoma | Increased mean survival time | nih.gov |
| Quinazoline Analogue (Cmpd 12) | Ascites/Solid Tumor | Dalton's Ascites Lymphoma | Reduced tumor volume and weight | nih.gov |
| Quinazolinone Derivative (Cmpd 102) | Xenograft | Leukemia (U937) | Inhibition of tumor growth | mdpi.com |
Animal Models for Infectious Diseases
The therapeutic potential of the quinazoline scaffold extends beyond oncology. Their efficacy against infectious pathogens is also tested in relevant animal models. For example, a series of quinazoline compounds was evaluated for its potential to treat Chagas disease, a parasitic infection caused by Trypanosoma cruzi. nih.gov In a mouse model of acute Chagas disease, a lead quinazoline compound demonstrated partial efficacy, identifying its molecular target, lysyl-tRNA synthetase 1 (KRS1), as a druggable target for this neglected tropical disease. nih.gov
Pharmacodynamic Biomarker Assessment in Animal Tissues
Pharmacodynamic (PD) biomarkers are molecules that provide evidence that a drug is engaging its target and eliciting a biological response in a living organism. Assessing these biomarkers in animal tissues is a key component of in vivo studies.
Examples from studies on quinazoline derivatives include:
Target Engagement : In the U937 xenograft model, the inhibition of microtubule polymerization within the tumor tissue served as a direct PD biomarker for a quinazolinone derivative that targets tubulin. mdpi.com
Downstream Pathway Modulation : For aminoquinazolines designed as Lck inhibitors for inflammatory diseases, a key PD biomarker was the reduction of anti-CD3-induced production of interleukin-2 (B1167480) (IL-2) in mice, confirming that the drug was inhibiting the T-cell signaling pathway in vivo. nih.gov
Hematological Parameters : In studies using the Ehrlich ascites carcinoma model, the restoration of hematological parameters toward normal levels in mice treated with a quinazoline compound served as a biomarker of both efficacy and reduced systemic toxicity. nih.gov
Table 4: Examples of Pharmacodynamic Biomarkers Assessed in Animal Models for Quinazoline Derivatives
| Biomarker Type | Specific Marker | Animal Model | Purpose | Reference |
| Target Engagement | Tubulin Polymerization | U937 Leukemia Xenograft | Confirming mechanism of action in vivo | mdpi.com |
| Pathway Modulation | Interleukin-2 (IL-2) | Mouse Inflammation Model | Measuring inhibition of Lck-mediated T-cell activation | nih.gov |
| Systemic Biological Effect | Hematological Profile | Ehrlich Ascites Carcinoma | Assessing efficacy and restoration of homeostasis | nih.gov |
In Vitro ADME Properties (Non-Human Metabolic Stability, Permeability)
The in vitro determination of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of preclinical drug discovery, offering early insights into a compound's potential pharmacokinetic profile. These studies are essential for identifying liabilities that could hinder a drug candidate's development. For the chemical compound this compound, a comprehensive evaluation of its in vitro ADME characteristics is necessary to ascertain its viability for further investigation. This includes assessing its metabolic stability in liver microsomes and hepatocytes, its permeability across cellular monolayers, and its extent of binding to plasma proteins.
Metabolic stability assays using liver microsomes and hepatocytes are standard in vitro models for predicting the hepatic clearance of a drug candidate. These assays provide crucial data on a compound's susceptibility to metabolism by drug-metabolizing enzymes, primarily cytochrome P450s. The stability is typically reported as the half-life (t½) and intrinsic clearance (CLint).
A review of the current scientific literature reveals a lack of specific published data on the metabolic stability of this compound in non-human liver microsomes or hepatocytes. While studies on other quinazoline derivatives have been conducted, showing a range of metabolic stabilities, direct experimental values for this compound are not available. researchgate.netnih.gov For instance, research on certain isoquinoline-tethered quinazoline derivatives indicated that most compounds in the tested series had poor metabolic stability in human and mouse liver microsomes, with the exception of a derivative with a furan (B31954) moiety which showed good stability. nih.gov Another study on quinazolinamine derivatives reported that several tested compounds remained 80-92% intact after a 60-minute incubation with human liver microsomes, indicating high metabolic stability. researchgate.net However, without direct experimental assessment, the metabolic fate of this compound remains speculative.
Table 1: Non-Human Microsomal and Hepatocyte Stability of this compound
| Species | System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|---|
| Rat | Microsomes | Data not available | Data not available |
| Mouse | Microsomes | Data not available | Data not available |
| Dog | Microsomes | Data not available | Data not available |
| Monkey | Microsomes | Data not available | Data not available |
| Rat | Hepatocytes | Data not available | Data not available |
Cell-based permeability assays, such as those using Caco-2 (human colorectal adenocarcinoma) and MDCK (Madin-Darby canine kidney) cells, are widely used to predict the intestinal absorption of orally administered drugs. These cells form a monolayer that mimics the intestinal epithelial barrier, and the rate of a compound's transport across this monolayer is measured as the apparent permeability coefficient (Papp).
Specific experimental data on the permeability of this compound from Caco-2 or MDCK cell-based assays are not available in the public domain. The Caco-2 cell line is a well-established in vitro model for predicting human oral bioavailability. nih.gov The permeability of a compound is a key determinant of its oral absorption. Without such data for this compound, its potential for oral absorption cannot be definitively determined.
Table 2: In Vitro Permeability of this compound
| Assay System | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio |
|---|---|---|---|
| Caco-2 | Apical to Basolateral (A→B) | Data not available | Data not available |
| Caco-2 | Basolateral to Apical (B→A) | Data not available | |
| MDCK | Apical to Basolateral (A→B) | Data not available | Data not available |
The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution, metabolism, and excretion. Only the unbound fraction of a drug is pharmacologically active and available to interact with its target. In vitro plasma protein binding studies are therefore crucial for understanding a compound's pharmacokinetic and pharmacodynamic properties.
There is no publicly available data on the in vitro plasma protein binding of this compound in non-human species. This information is vital for interpreting the results of preclinical efficacy and toxicology studies and for predicting the unbound drug concentrations in vivo.
Table 3: In Vitro Non-Human Plasma Protein Binding of this compound
| Species | Unbound Fraction (fu) | % Bound |
|---|---|---|
| Rat | Data not available | Data not available |
| Mouse | Data not available | Data not available |
| Dog | Data not available | Data not available |
Advanced Medicinal Chemistry and Drug Discovery Strategies
Lead Optimization Strategies for Potency and Selectivity
Lead optimization is a critical phase in drug discovery, aiming to enhance the desired properties of a lead compound, such as potency and selectivity, while minimizing undesirable characteristics. For derivatives of 4-aminoquinazoline-7-carboxamide, these strategies often involve systematic structural modifications to improve interactions with the target protein.
One key area of focus is the substitution pattern on the quinazoline (B50416) ring. For instance, in the development of p21-activated kinase 4 (PAK4) inhibitors, the position of a chloro group on the quinazoline core was found to significantly impact both potency and selectivity. A 7-chloro derivative showed high potency but had reduced selectivity. In contrast, a 6-chloro substituent maintained strong PAK4 affinity while offering superior selectivity. acs.org This highlights the importance of positional isomerism in fine-tuning the pharmacological profile.
Further modifications to the 6-position with other electron-withdrawing groups like fluorine and bromine also maintained high affinity for PAK4, although with varying degrees of selectivity. acs.org The nature of the substituent at the 4-amino position is also crucial. Studies on 2-anilino quinazolines as antimalarial agents revealed that monosubstituted amino groups at the C4 position were generally more active than their disubstituted counterparts. acs.org
Structure-activity relationship (SAR) studies are instrumental in guiding these optimizations. For example, in the design of PAK4 inhibitors, it was discovered that an (R)-ethyl group on a piperazine (B1678402) ring connected to the quinazoline core was well-tolerated and maintained potency, whereas the (S)-methyl substituent was not, indicating that chirality plays a vital role in the van der Waals interactions within the kinase binding site. acs.org
The following table summarizes the impact of substitutions on the potency and selectivity of quinazoline derivatives based on published research:
| Compound Series | Target | Substitution Position | Substituent | Effect on Potency | Effect on Selectivity | Reference |
| 4-Aminoquinazoline-2-carboxamide | PAK4 | 7-position | Chloro | Increased | Decreased | acs.org |
| 4-Aminoquinazoline-2-carboxamide | PAK4 | 6-position | Chloro | Maintained | Increased | acs.org |
| 4-Aminoquinazoline-2-carboxamide | PAK4 | 6-position | Fluoro | Maintained | Variably Reduced | acs.org |
| 4-Aminoquinazoline-2-carboxamide | PAK4 | 6-position | Bromo | Maintained | Variably Reduced | acs.org |
| 2-Anilino quinazoline | P. falciparum | 4-position | Disubstituted amino | Decreased | Not Specified | acs.org |
Prodrug Design and Targeted Delivery Systems
Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This strategy is often employed to overcome challenges such as poor solubility, low bioavailability, or off-target toxicity.
Ester and Phosphate (B84403) Prodrugs
Ester and phosphate prodrugs are common strategies to enhance the physicochemical properties of parent drugs. researchgate.net By masking charged hydrophilic groups like phosphates with ester promoieties, the ability of a drug to permeate cell membranes can be significantly improved. researchgate.net This is particularly relevant for kinase inhibitors that often target intracellular ATP-binding sites.
Phosphonate (B1237965) and phosphate prodrugs are particularly noteworthy. While phosphonates offer greater metabolic stability compared to phosphate esters, both can be modified to improve cellular uptake. nih.govresearchgate.net Common prodrug moieties include pivaloyloxymethyl (POM) and isopropyloxycarbonyloxymethyl (POC). nih.govacs.org These are cleaved by cellular esterases to release the active drug. nih.gov For instance, adefovir (B194249) dipivoxil, a phosphonate prodrug, utilizes bis-POM moieties. acs.org
Antibody-Drug Conjugate (ADC) Linker Design
Antibody-drug conjugates (ADCs) represent a powerful targeted delivery system, combining the specificity of a monoclonal antibody with the potency of a cytotoxic payload. nih.gov The linker connecting the antibody and the drug is a critical component, influencing the ADC's stability, efficacy, and toxicity. nih.govwuxiapptec.com
For a this compound-based payload, the linker design would be paramount. Linkers can be broadly categorized as cleavable or non-cleavable. wuxiapptec.com Cleavable linkers are designed to release the payload under specific conditions found in the tumor microenvironment, such as low pH or the presence of certain enzymes like cathepsins. wuxiapptec.comaxispharm.com The valine-citrulline (Val-Cit) dipeptide is a common motif in cathepsin-cleavable linkers. njbio.com
Non-cleavable linkers, on the other hand, release the payload upon lysosomal degradation of the entire ADC. njbio.com The choice of linker depends on the payload's mechanism of action and desired pharmacological properties. For payloads derived from this compound, a stable linker that ensures release only at the target site would be crucial to minimize systemic toxicity. Recent advancements in linker technology include the development of novel cleavable linkers responsive to specific intracellular triggers, such as high glutathione (B108866) levels or the presence of ferrous ions. axispharm.com
Fragment-Based Drug Discovery (FBDD) Leveraging the Quinazoline Scaffold
Fragment-based drug discovery (FBDD) is a powerful approach for identifying lead compounds by screening small, low-molecular-weight chemical fragments for binding to a biological target. nih.gov These fragments typically have weak affinity but high ligand efficiency. Once identified, these fragments can be grown or linked together to generate more potent, drug-like molecules. nih.govfrontiersin.org
The quinazoline scaffold is well-suited for FBDD. Its modular nature allows for the exploration of a large chemical space through the addition of various fragments at different positions. For example, a fragment library could be designed to explore substitutions at the 2, 4, 6, and 7-positions of the 4-aminoquinazoline core.
In a typical FBDD campaign, a library of fragments is screened using biophysical techniques such as NMR spectroscopy or X-ray crystallography to identify binders. nih.gov Once a fragment is validated, computational methods and medicinal chemistry expertise are used to guide its evolution into a lead compound. For instance, a fragment binding to a specific sub-pocket of a kinase could be elaborated by adding substituents that form additional interactions, thereby increasing potency and selectivity. This approach has been successfully used to develop inhibitors for various targets. frontiersin.org
PROTAC (Proteolysis Targeting Chimeras) Design Incorporating Quinazoline Motif
Proteolysis targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.gov This event-driven pharmacology offers a distinct advantage over traditional occupancy-based inhibition. scielo.br
A PROTAC consists of three components: a ligand for the protein of interest (POI), a ligand for an E3 ligase (such as VHL or CRBN), and a linker connecting the two. nih.gov Quinazoline derivatives, including those based on the this compound scaffold, can serve as potent ligands for various POIs, particularly kinases.
The design of a quinazoline-based PROTAC involves several key considerations. The choice of the quinazoline ligand and its attachment point to the linker is critical for maintaining high-affinity binding to the POI. The linker itself plays a crucial role in the formation of a productive ternary complex between the POI and the E3 ligase. explorationpub.com The length, rigidity, and composition of the linker must be carefully optimized to achieve efficient protein degradation. scielo.br For example, polyethylene (B3416737) glycol (PEG) chains are often incorporated into linkers to improve solubility and modulate pharmacokinetic properties. scielo.br
Multi-Targeting Ligand Design and Hybrid Approaches
Complex diseases like cancer often involve multiple signaling pathways. nih.gov Multi-targeting ligands, which are designed to interact with two or more distinct biological targets, offer a promising therapeutic strategy. nih.govnih.gov The quinazoline scaffold is an excellent starting point for the design of such ligands due to its ability to be functionalized at multiple positions. mdpi.com
For instance, quinazoline derivatives have been designed to simultaneously inhibit multiple receptor tyrosine kinases (RTKs) such as EGFR, VEGFR-2, and PDGFR-β, as well as tubulin polymerization. nih.gov This dual-action approach can lead to both cytotoxic and anti-angiogenic effects. nih.gov
In the context of Alzheimer's disease, quinazoline derivatives have been developed as multi-targeting agents that inhibit both cholinesterases and β-secretase (BACE-1), two key enzymes in the disease pathology. nih.govnih.gov Lead optimization of these compounds focused on achieving balanced inhibitory activity against both targets. nih.gov
Hybrid molecules, which combine the structural features of two or more different pharmacophores, represent another advanced strategy. For example, a hybrid molecule could be designed by fusing a this compound moiety with another pharmacophore known to inhibit a different target. This approach has been used to create novel antifungal agents by combining a quinazolinone scaffold with a pyrazole (B372694) carbamide fragment. nih.gov
Analytical Method Development for Research and Quality Control
Chromatographic Techniques for Purity Assessment and Impurity Profiling
Chromatography is a cornerstone of analytical chemistry, allowing for the separation, identification, and quantification of individual components within a mixture. For 4-Aminoquinazoline-7-carboxamide, various chromatographic techniques are employed to ensure its quality.
High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. When coupled with Ultraviolet (UV) and Mass Spectrometry (MS) detectors, it provides a powerful tool for both quantitative analysis and impurity identification.
A typical reversed-phase HPLC (RP-HPLC) method for the purity assessment of 4-aminoquinazoline derivatives can be established using a C18 column. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer, like phosphate (B84403) buffer or water with an acid modifier (e.g., formic acid or phosphoric acid) to ensure good peak shape and resolution.
For a structurally similar compound, 4-Amino-2-chloro-6,7-dimethoxyquinazoline, a successful separation has been achieved using a mobile phase of acetonitrile and water with phosphoric acid nih.gov. This suggests that a similar approach would be effective for this compound. The use of a mass spectrometer-compatible mobile phase, substituting phosphoric acid with formic acid, would allow for the identification of unknown impurities by their mass-to-charge ratio nih.gov.
A hypothetical HPLC method for this compound could be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, and robustness.
Table 1: Representative HPLC Method Parameters and Validation Data
| Parameter | Condition/Value |
|---|---|
| Chromatographic Conditions | |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (Gradient) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| UV Detection Wavelength | 254 nm |
| Validation Parameters | |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
This table presents hypothetical data based on typical values for HPLC method validation for small molecules.
For chiral molecules, which can exist as non-superimposable mirror images (enantiomers), it is often necessary to determine the enantiomeric purity. While this compound itself is not chiral, derivatives or related compounds in this class may be. Chiral chromatography is the standard method for separating enantiomers. This can be achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. For quinazoline (B50416) derivatives, polysaccharide-based or protein-based CSPs are often effective.
A study on imidazo-quinazoline-dione derivatives demonstrated successful enantiomeric separation using a quinine tert-butyl-carbamate-type CSP in normal phase mode shimadzu.com. The mobile phase consisted of n-hexane with polar modifiers like ethanol or isopropanol shimadzu.com. The separation is driven by stereospecific interactions such as hydrogen bonding, π-π interactions, and steric hindrance between the analytes and the chiral selector.
Table 2: Illustrative Chiral HPLC Method Parameters
| Parameter | Condition/Value |
|---|---|
| Chromatographic Conditions | |
| Column | Chiralpak IA (Amylose based) |
| Mobile Phase | n-Hexane : Ethanol (90:10, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| UV Detection Wavelength | 254 nm |
| Performance Metrics | |
| Resolution (Rs) | > 1.5 |
This table presents illustrative parameters for the chiral separation of a hypothetical chiral analog of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. In the context of this compound, GC-MS is primarily used to identify and quantify residual solvents from the synthesis process. Headspace GC-MS is a common technique where a sample is heated in a sealed vial, and the vapor phase is injected into the GC system. This is particularly useful for analyzing residual solvents in the final drug substance.
The ICH Q3C guidelines provide a list of common solvents and their acceptable limits in pharmaceutical products shimadzu.com. A typical GC-MS method for residual solvents would involve a capillary column with a non-polar or mid-polar stationary phase.
Table 3: Common Residual Solvents and Typical GC-MS Conditions
| Solvent | Class | Typical Limit (ppm) |
|---|---|---|
| Methanol | 2 | 3000 |
| Ethanol | 3 | 5000 |
| Acetone | 3 | 5000 |
| Dichloromethane | 2 | 600 |
| Toluene | 2 | 890 |
| GC-MS Parameters | ||
| Column | DB-624 or equivalent | |
| Carrier Gas | Helium or Hydrogen | |
| Injection Mode | Headspace | |
| Temperature Program | Ramped from 40°C to 240°C |
This table lists common solvents and representative GC-MS parameters for residual solvent analysis.
Capillary Electrophoresis (CE) for Charge Heterogeneity and Purity
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their charge-to-size ratio in an electric field. It is particularly useful for the analysis of charged species and can provide complementary information to HPLC. For this compound, which has basic nitrogen atoms, CE can be employed to assess purity and detect charged impurities. Capillary Zone Electrophoresis (CZE) is the most common mode of CE. The separation is influenced by the pH and composition of the background electrolyte (BGE).
Dissolution Testing and Solubility Studies (for formulation research, not general properties)
For a compound intended for formulation development, dissolution testing is a key analytical tool. It measures the rate and extent to which the compound dissolves from a formulated product (e.g., a tablet or capsule) into a liquid medium over time. This is particularly important for poorly water-soluble compounds, a category into which many quinazoline derivatives fall wa.govcoriolis-pharma.com.
Dissolution method development for a poorly soluble compound like this compound would involve selecting an appropriate dissolution medium that mimics physiological conditions while ensuring adequate solubility for measurement. This often requires the use of surfactants (e.g., sodium lauryl sulfate) or biorelevant media that simulate fed or fasted states in the gastrointestinal tract thermofisher.com. The choice of apparatus (e.g., USP Apparatus 1 - basket or Apparatus 2 - paddle) and the agitation speed are also critical parameters.
Table 4: Example Dissolution Test Conditions for a Poorly Soluble Compound Formulation
| Parameter | Condition |
|---|---|
| Apparatus | USP Apparatus 2 (Paddle) |
| Dissolution Medium | 900 mL of 0.1 N HCl with 0.5% Sodium Lauryl Sulfate |
| Paddle Speed | 75 RPM |
| Temperature | 37 ± 0.5 °C |
| Sampling Times | 5, 10, 15, 30, 45, 60 minutes |
This table provides an example of dissolution test parameters that could be developed for a formulation of this compound.
Stability-Indicating Methods for Degradation Product Analysis
A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. The development of such a method typically involves subjecting the API to forced degradation under various stress conditions as outlined in ICH guidelines (e.g., acid, base, oxidation, heat, and light) nih.govbiomedres.us.
For quinazoline derivatives, hydrolysis can be a significant degradation pathway. A study on three piperazinyl quinazoline drugs showed significant decomposition in acidic (0.1 M HCl) and alkaline (0.1 M NaOH) conditions, with the formation of a common 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline degradation product through hydrolysis of the side chain nih.gov. Photolytic degradation was also observed, leading to a number of degradation products nih.gov. No significant degradation was seen under neutral or oxidative stress in that particular study nih.gov.
An HPLC method would then be developed to separate the parent compound from all the degradation products formed under these stress conditions. The peak purity of the parent compound would be assessed using a photodiode array (PDA) detector to ensure that no degradation products are co-eluting.
Table 5: Representative Forced Degradation Conditions and Potential Outcomes
| Stress Condition | Typical Conditions | Potential Degradation of this compound |
|---|---|---|
| Acid Hydrolysis | 0.1 M HCl at 80°C | Hydrolysis of the carboxamide to a carboxylic acid. |
| Base Hydrolysis | 0.1 M NaOH at 80°C | Hydrolysis of the carboxamide and potential quinazoline ring opening. |
| Oxidation | 3% H₂O₂ at room temperature | Formation of N-oxides or other oxidation products. |
| Thermal Degradation | 105°C for 24 hours (solid state) | Minimal degradation expected if the compound is thermally stable. |
This table outlines typical forced degradation conditions and predicts potential degradation pathways for this compound based on its chemical structure and the behavior of related compounds.
Future Directions and Emerging Research Avenues
Exploration of Novel Therapeutic Indications Beyond Current Scope
While quinazoline (B50416) derivatives are well-established as anticancer agents, particularly as tyrosine kinase inhibitors, the therapeutic landscape for compounds based on the 4-aminoquinazoline-7-carboxamide structure is expanding. nih.govnih.gov Researchers are actively investigating new applications beyond oncology.
A significant emerging area is in the treatment of metabolic, renal, and cardiovascular disorders. Recent studies have identified quinazolinone-7-carboxamide derivatives as potent inhibitors of soluble epoxide hydrolase (sEH) nih.gov. The inhibition of sEH is a promising therapeutic strategy as it increases the levels of epoxyeicosatrienoic acids (EETs), which possess anti-inflammatory, vasodilatory, and organ-protective properties nih.gov. Some of these novel quinazolinone-7-carboxamide analogues demonstrated selective sEH inhibition with IC50 values in the sub-micromolar range nih.gov.
Furthermore, some dual-function compounds from this class have been identified that also inhibit the 5-lipoxygenase-activating protein (FLAP), which is involved in the production of pro-inflammatory leukotrienes. For instance, one derivative, 2-((2-Chlorobenzyl)thio)-N-neopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide, was found to inhibit both sEH and FLAP-mediated leukotriene biosynthesis, suggesting its potential in treating complex inflammatory conditions nih.gov.
The inherent chemical properties of the quinazolinone skeleton have also led to its exploration in materials science and bio-imaging. Certain quinazolinone derivatives exhibit favorable luminescence properties, making them promising candidates for development as fluorescent probes and biological imaging reagents rsc.org.
Development of Advanced Synthetic Methodologies
The synthesis of quinazoline derivatives is evolving beyond traditional batch chemistry, with a focus on advanced methodologies that offer greater efficiency, safety, and scalability.
Flow Chemistry : This approach, involving the continuous processing of reagents in reactors, is being applied to the synthesis of quinoline (B57606) and quinazoline derivatives. researchgate.net It provides significant advantages over batch methods, including improved reaction control, enhanced safety, and easier scalability. researchgate.net Continuous flow processes have been developed for synthesizing quinoline compounds using heterogeneous catalysts, which aligns with green chemistry principles by allowing for catalyst recycling and reducing waste. rsc.org
Photo/Electro-chemistry : Light and electricity are being harnessed as "reagents" for greener and more efficient synthesis.
Photocatalysis : Visible light-driven photocatalysis, using systems like curcumin-sensitized titanium dioxide (TiO2), has been employed for the eco-friendly synthesis of quinazoline derivatives. nih.gov This method allows reactions to proceed under mild conditions, often achieving high product yields in short reaction times nih.gov.
Electrochemistry : Electrosynthesis represents a sustainable and powerful method for constructing quinazoline and quinazolinone rings. nih.govacs.org Anodic oxidation techniques have been developed that enable the synthesis from simple amines in aqueous media, avoiding the need for metal catalysts or chemical oxidants and thus reducing waste and post-treatment complexity. nih.govacs.orgrsc.org This method is notable for its high yields, mild reaction conditions, and scalability acs.org.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery, and the quinazoline field is no exception. These computational tools are used to accelerate the design and optimization of novel compounds.
In-silico screening and molecular docking are routinely used to predict how well new quinazoline derivatives will bind to their biological targets. ijddr.inijfmr.comresearchgate.net For example, researchers design novel quinazoline compounds and then use docking simulations to evaluate their binding affinity for specific proteins, such as cyclooxygenase-2 (COX-2) or epidermal growth factor receptor (EGFR). ijddr.inresearchersworld.com This allows for the prioritization of molecules for actual synthesis, saving significant time and resources. researchgate.net
More advanced computational methods are being used to tackle challenges like drug resistance. For non-small cell lung cancer (NSCLC), where EGFR mutations are a major issue, computational servers and molecular dynamics (MD) simulations are used to design and validate quinazoline analogues that can effectively bind to and inhibit these mutated forms of the receptor. nih.gov These simulations provide deep insights into the dynamic behavior of the drug-target complex, helping to rationally design more potent and durable inhibitors nih.gov.
Sustainability and Green Chemistry in Quinazoline Research and Production
There is a strong and growing emphasis on making the synthesis of quinazolines more environmentally friendly. deepdyve.com This "green chemistry" approach focuses on reducing the environmental footprint of chemical manufacturing. tandfonline.com
Key strategies in green quinazoline synthesis include:
Use of Eco-Friendly Solvents : Researchers are replacing volatile and hazardous organic solvents with greener alternatives like water or deep eutectic solvents (DES). nih.govnih.govtandfonline.com Syntheses performed in water not only reduce environmental impact but can also simplify purification processes nih.gov.
Metal-Free Catalysis : Many new synthetic routes avoid the use of toxic and expensive heavy metal catalysts. rsc.orgnih.gov Organocatalysts and metal-free oxidative coupling reactions are being developed to construct the quinazoline ring system with high atom economy nih.gov.
Energy Efficiency : Methods like microwave-assisted synthesis and visible-light photocatalysis reduce energy consumption compared to traditional heating methods. nih.govtandfonline.comresearchgate.net
Addressing Research Gaps and Challenges in Specific Target Classes
Despite significant progress, several challenges and research gaps remain in the development of quinazoline-based therapeutics.
A primary challenge in oncology is the emergence of drug resistance, often caused by mutations in the target protein, such as EGFR in lung cancer. nih.gov A key research direction is the design of next-generation inhibitors that can effectively target both the original (wild-type) and mutated forms of the enzyme. This involves detailed structure-activity relationship (SAR) studies and computational modeling to create molecules that can overcome these resistance mechanisms nih.gov.
Another gap is the need for compounds with improved selectivity and the ability to hit multiple targets simultaneously, which can be beneficial for treating complex diseases. medchemexpress.com Research into quinazoline-7-carboxamide derivatives as dual inhibitors of sEH and FLAP is one such example, aiming to provide a broader anti-inflammatory effect nih.gov.
Exploring the full potential of different substitution patterns on the quinazoline ring is also an ongoing effort. Studies have shown that substitutions at positions 2, 3, 6, and 8 are critical for biological activity, and incorporating different heterocyclic groups can significantly enhance potency and selectivity. mdpi.comfrontiersin.org Future research will continue to explore this vast chemical space to identify novel compounds with superior therapeutic profiles.
Q & A
Q. What synthetic routes are recommended for preparing 4-aminoquinazoline-7-carboxamide with high purity?
The synthesis typically involves multi-step reactions, starting with halogenation or nitration of quinazoline precursors. For example, a chloro-substituted quinazoline intermediate can be generated using oxalyl chloride or thionyl chloride under reflux conditions . Subsequent amidation at the 7-position is achieved via coupling reagents like HATU or EDCI in the presence of a carboxamide nucleophile. Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures ensures >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Structural confirmation requires a combination of ¹H/¹³C NMR to verify substituent positions and integration ratios, high-resolution mass spectrometry (HRMS) for molecular weight validation, and HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%). IR spectroscopy can confirm the presence of amine (-NH₂) and carboxamide (-CONH₂) functional groups .
Q. How can researchers evaluate the stability of this compound under varying conditions?
Accelerated stability studies should be conducted at different pH levels (e.g., 1.2 for gastric fluid, 7.4 for physiological conditions) and temperatures (4°C, 25°C, 40°C). Samples are analyzed periodically via HPLC to monitor degradation products. Lyophilization or storage in inert atmospheres (argon) is recommended for long-term stability .
Q. What in vitro assays are suitable for initial biological screening of this compound?
Standard assays include:
Q. How can computational modeling guide target prediction for this compound?
Molecular docking (AutoDock Vina, Glide) against protein databases (e.g., PDB) identifies potential binding sites. Pharmacophore mapping and molecular dynamics simulations (GROMACS) assess binding stability. ADMET predictions (SwissADME) evaluate pharmacokinetic properties .
Advanced Research Questions
Q. How should structure-activity relationship (SAR) studies be designed to optimize biological activity?
Systematically modify substituents at the 4-amino and 7-carboxamide positions. For example:
Q. What strategies resolve contradictions in reported biological activity data across studies?
Conduct meta-analyses to identify variables such as cell line specificity, assay protocols, or compound purity. Reproduce conflicting experiments under standardized conditions (e.g., identical cell passage numbers, serum-free media). Cross-validate findings using orthogonal methods (e.g., Western blotting alongside enzymatic assays) .
Q. How can in vivo pharmacological models validate the therapeutic potential of this compound?
Use xenograft mouse models (e.g., subcutaneous tumor implants) to assess antitumor efficacy. Dose-response studies (oral/intraperitoneal administration) determine bioavailability and toxicity. Pharmacokinetic parameters (Cmax, AUC) are quantified via LC-MS/MS plasma analysis .
Q. What structural modifications improve selectivity for target enzymes over off-target proteins?
Introduce steric hindrance (e.g., bulky substituents at the 6-position) or hydrogen-bond donors/acceptors to align with active-site residues. Co-crystallization studies with target proteins (e.g., EGFR-TK) provide atomic-level insights for rational design .
Q. How can synergistic effects with other therapeutics be systematically evaluated?
Combination index (CI) analysis using the Chou-Talalay method quantifies synergy/antagonism. Test with standard chemotherapeutics (e.g., cisplatin, doxorubicin) or targeted agents (e.g., gefitinib). Mechanistic studies (e.g., apoptosis assays, cell cycle analysis) elucidate synergistic pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
